4-(4-Fluorophenyl)butyryl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHRPHMHBMWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-(4-Fluorophenyl)butyryl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is broken down into a three-step process, commencing with a Friedel-Crafts acylation, followed by a ketone reduction, and culminating in the chlorination of the resultant carboxylic acid. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this valuable compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the following three-step reaction sequence:
-
Step 1: Friedel-Crafts Acylation. Fluorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-(4-fluorobenzoyl)butyric acid.
-
Step 2: Ketone Reduction. The carbonyl group of 4-(4-fluorobenzoyl)butyric acid is reduced to a methylene group to form 4-(4-Fluorophenyl)butanoic acid. This transformation can be effectively carried out using either the Wolff-Kishner or Clemmensen reduction.
-
Step 3: Chlorination. The final step involves the conversion of 4-(4-Fluorophenyl)butanoic acid to the target molecule, this compound, using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts Acylation
This procedure details the acylation of fluorobenzene with glutaric anhydride.
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (25.0 g) in dichloromethane (50 mL), add fluorobenzene (4.5 mL).
-
Prepare a solution of glutaric anhydride (10.0 g) and fluorobenzene (4.5 mL) in dichloromethane (50 mL).
-
Slowly add the glutaric anhydride solution to the aluminum chloride suspension while maintaining the reaction temperature at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid solution at 0-10°C.
-
Filter the resulting precipitate.
-
Dissolve the wet solid in an aqueous sodium bicarbonate solution at 60-70°C.
-
Filter the solution to remove any insoluble materials.
-
Cool the filtrate and acidify to a pH of 2.0 by the addition of hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum at 60-70°C to yield 4-(4-fluorobenzoyl)butyric acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79.3% - 95% | [2] |
| Purity | High (recrystallization may be performed if necessary) |
Step 2: Synthesis of 4-(4-Fluorophenyl)butanoic acid via Wolff-Kishner Reduction
This protocol describes the reduction of the keto-acid intermediate.
Materials:
-
4-(4-fluorobenzoyl)butyric acid
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-fluorobenzoyl)butyric acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored (e.g., by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4-Fluorophenyl)butanoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically high for Wolff-Kishner reductions. | |
| Purity | High after purification. |
Step 3: Synthesis of this compound via Chlorination
This final step details the conversion of the carboxylic acid to the acid chloride.
Materials:
-
4-(4-Fluorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (if using oxalyl chloride)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure using Thionyl Chloride:
-
In a fume hood, place 4-(4-Fluorophenyl)butanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Carefully add an excess of thionyl chloride to the flask.
-
Gently heat the mixture to reflux and maintain for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Procedure using Oxalyl Chloride:
-
In a fume hood, dissolve 4-(4-Fluorophenyl)butanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add a solution of oxalyl chloride in dichloromethane to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
The product can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Generally high for this type of transformation. | |
| Purity | High after distillation. |
Signaling Pathways and Experimental Workflows
The logical progression of the synthesis is illustrated below.
Disclaimer: The provided experimental protocols are intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Fluorophenyl)butyryl chloride, a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes information on its predicted properties based on analogous compounds and general chemical principles. Detailed experimental protocols for its synthesis and the determination of key physical properties are also provided.
Core Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be derived or estimated.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₁₀H₁₀ClFO | |
| Molecular Weight | 200.64 g/mol | Calculated |
| CAS Number | 37755-34-5 | |
| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor. | General property of acyl chlorides. |
| Boiling Point | Data not available. Expected to be lower than the corresponding carboxylic acid, 4-(4-Fluorophenyl)butyric acid. | |
| Melting Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran) and to react with protic solvents like water and alcohols.[1] | General property of acyl chlorides.[1] |
| Reactivity | As an acyl chloride, it is expected to be highly reactive towards nucleophiles, readily undergoing hydrolysis, alcoholysis, and aminolysis. It is also likely to be sensitive to moisture.[1] | General property of acyl chlorides.[1] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-(4-Fluorophenyl)butyric acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound from 4-(4-Fluorophenyl)butyric Acid using Thionyl Chloride
Objective: To prepare this compound via the chlorination of 4-(4-Fluorophenyl)butyric acid.
Materials:
-
4-(4-Fluorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-Fluorophenyl)butyric acid in a minimal amount of anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system (e.g., a sodium hydroxide solution trap).
-
After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of a liquid sample using a small volume.
Materials:
-
Sample of this compound
-
Capillary tube (sealed at one end)
-
Small test tube
-
Thermometer
-
Heating bath (e.g., oil bath or a Thiele tube)
-
Rubber band or wire to attach the capillary to the thermometer
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the liquid in the test tube.
-
Immerse the assembly into a heating bath.
-
Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.
-
Continue gentle heating until a steady and continuous stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Density
Objective: To determine the density of a liquid sample.
Materials:
-
Sample of this compound
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and cap it. The excess liquid will be expelled through the capillary in the stopper.
-
Wipe the outside of the pycnometer dry and weigh it again (m₂).
-
Empty the pycnometer, clean it thoroughly, and then fill it with a reference liquid of known density at the same temperature, typically distilled water (ρ_water).
-
Weigh the pycnometer filled with the reference liquid (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Safety and Handling
Acyl chlorides are corrosive and lachrymatory. They react violently with water, releasing hydrochloric acid gas. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. All glassware and reagents must be scrupulously dry. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
References
Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)butyryl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 4-(4-Fluorophenyl)butyryl chloride. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles. Furthermore, a detailed experimental protocol for the synthesis of this compound from its corresponding carboxylic acid is provided, alongside a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds, including 4-(4-bromophenyl)butanoyl chloride and 4-phenylbutyryl chloride, and are intended to provide a reasonable approximation of the expected spectral features.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (α-CH₂) | 3.0 - 3.2 | Triplet | ~7.0 |
| H-3 (β-CH₂) | 2.0 - 2.2 | Multiplet | ~7.0 |
| H-4 (γ-CH₂) | 2.6 - 2.8 | Triplet | ~7.5 |
| Aromatic H (ortho to F) | 6.9 - 7.1 | Triplet | ~8.8 |
| Aromatic H (meta to F) | 7.1 - 7.3 | Multiplet |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 173 - 175 |
| C-1' (Aromatic, C-F) | 160 - 163 (d, ¹JCF ≈ 245 Hz) |
| C-4' (Aromatic, C-CH₂) | 136 - 138 (d, ⁴JCF ≈ 3 Hz) |
| C-2', C-6' (Aromatic) | 129 - 131 (d, ³JCF ≈ 8 Hz) |
| C-3', C-5' (Aromatic) | 115 - 117 (d, ²JCF ≈ 21 Hz) |
| C-2 (α-CH₂) | 45 - 47 |
| C-3 (β-CH₂) | 25 - 27 |
| C-4 (γ-CH₂) | 33 - 35 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted IR Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | 1790 - 1815 | Strong |
| C-F (Aromatic) | 1220 - 1240 | Strong |
| C-Cl | 650 - 800 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Predicted Fragment |
| 200/202 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 165 | [M - Cl]⁺ |
| 109 | [C₆H₄F-CH₂]⁺ |
| 96 | [C₆H₄F]⁺ |
Experimental Protocol: Synthesis of this compound
This section outlines a general and representative protocol for the synthesis of this compound from 4-(4-fluorophenyl)butanoic acid using thionyl chloride. This method is widely used for the preparation of acyl chlorides from their corresponding carboxylic acids.[1][2][3]
Materials and Reagents
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂ byproducts), and a dropping funnel is set up under an inert atmosphere.
-
Reactant Addition: 4-(4-Fluorophenyl)butanoic acid is dissolved in anhydrous dichloromethane and charged into the reaction flask.
-
Catalyst Addition: A catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) is added to the solution.
-
Reagent Addition: Thionyl chloride (1.2 to 1.5 molar equivalents relative to the carboxylic acid) is added dropwise to the stirred solution at room temperature via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is gently refluxed for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of this compound from 4-(4-fluorophenyl)butanoic acid.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides essential, albeit predicted, spectroscopic data for this compound, which can aid in its identification and characterization. The included synthetic protocol offers a reliable method for its preparation. It is important to re-emphasize that the spectral data presented herein is predictive and should be confirmed by experimental analysis upon synthesis of the compound. This document aims to facilitate further research and application of this compound in various scientific and industrial endeavors.
References
starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic pathways for 4-(4-fluorophenyl)butyryl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the selection of starting materials and the detailed experimental protocols required to obtain the target molecule.
Primary Synthetic Pathway Overview
The most common and efficient synthesis of this compound begins with fluorobenzene and proceeds through a two-stage process. The first stage involves the synthesis of the precursor, 4-(4-fluorophenyl)butyric acid, which is then converted to the final acyl chloride in the second stage.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-(4-Fluorophenyl)butyric Acid
This stage involves two key steps: a Friedel-Crafts acylation to form a ketoacid intermediate, followed by a reduction of the ketone group.
Step 1.1: Friedel-Crafts Acylation to Synthesize 4-(4-Fluorobenzoyl)butyric Acid
The synthesis commences with a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This reaction forms the key intermediate, 4-(4-fluorobenzoyl)butyric acid.
Caption: Workflow for the Friedel-Crafts acylation step.
Experimental Protocol:
-
A 2 L three-necked round-bottomed flask is charged with anhydrous aluminum chloride (250 g, 1.87 mol) and fluorobenzene (300 mL, 3.2 mol).[1]
-
The mixture is cooled to 5°C in an ice bath.[1]
-
A suspension of glutaric anhydride (100 g, 0.86 mol) dissolved in fluorobenzene (400 mL, 4.3 mol) is added slowly over 45 minutes, ensuring the internal temperature does not exceed 12°C.[1]
-
The reaction mixture is allowed to warm to room temperature and is stirred for 90 minutes.[1]
-
The flask is cooled again to 0-5°C, and the reaction is carefully quenched by the slow addition of 700 mL of a cold 1N HCl aqueous solution, keeping the temperature below 40°C.[1]
-
The resulting mixture is poured into 2 L of a 1:1 water and ice mixture to precipitate the crude product.[1]
-
The white precipitate is collected by filtration and washed thoroughly with water.[1]
-
Purification is achieved by dissolving the solid in a 5% NaHCO₃ solution, filtering, cooling, and re-precipitating the product by acidifying the filtrate to pH 1 with concentrated HCl.[1]
-
The purified product is filtered, washed with ice-cold water, and dried under vacuum at 50°C.[1]
Quantitative Data for Friedel-Crafts Acylation:
| Reagent/Product | Molecular Formula | Amount (g) | Moles (mol) | Role | Yield (%) | Melting Point (°C) |
| Glutaric Anhydride | C₅H₆O₃ | 100 | 0.86 | Starting Material | - | - |
| Fluorobenzene | C₆H₅F | 686 (700 mL) | 7.14 | Starting Material / Solvent | - | - |
| Aluminum Chloride | AlCl₃ | 250 | 1.87 | Catalyst | - | - |
| 4-(4-Fluorobenzoyl)butyric Acid | C₁₁H₁₁FO₃ | 143.2 | 0.68 | Product | 79.3 | 141-142 |
Table 1: Summary of quantitative data for the synthesis of 4-(4-fluorobenzoyl)butyric acid.[1]
Step 1.2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid
The carbonyl group of the ketoacid intermediate is reduced to a methylene group to yield 4-(4-fluorophenyl)butyric acid. This transformation can be accomplished via two primary methods: the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).[2][3][4] The choice of method depends on the stability of other functional groups in the molecule.
Caption: Alternative reduction pathways for the ketoacid intermediate.
Experimental Protocol (Clemmensen Reduction):
The Clemmensen reduction is particularly effective for aryl-alkyl ketones that are stable in strong acid.[5]
-
Zinc amalgam (Zn(Hg)) is prepared by stirring zinc granules with a 5% mercury(II) chloride solution, followed by decanting the liquid and washing the solid with water.
-
The 4-(4-fluorobenzoyl)butyric acid is dissolved in a suitable solvent like toluene.
-
The solution is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, and water.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sulfate, and concentrated to yield the product.
Experimental Protocol (Wolff-Kishner Reduction):
The Wolff-Kishner reduction is suitable for compounds that are sensitive to acid but stable in strong base.[4][6]
-
4-(4-fluorobenzoyl)butyric acid, hydrazine hydrate, and potassium hydroxide are added to a high-boiling solvent such as diethylene glycol.[7]
-
The mixture is heated to reflux to form the hydrazone intermediate, during which water is distilled off.
-
The temperature is then raised (typically to ~200°C) to facilitate the decomposition of the hydrazone, with the evolution of nitrogen gas.[4]
-
After the reaction is complete, the mixture is cooled, diluted with water, and acidified.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Quantitative Data for Reduction Step:
| Method | Key Reagents | Conditions | Typical Yield (%) |
| Clemmensen | Zinc Amalgam (Zn(Hg)), Conc. HCl | Acidic, Reflux | >70 |
| Wolff-Kishner | Hydrazine Hydrate (H₂NNH₂·H₂O), KOH | Basic, High Temp (~200°C) | >80 |
Table 2: Comparison of typical reagents and yields for the reduction of the ketoacid.[4][5]
Stage 2: Synthesis of this compound
The final step is the conversion of the carboxylic acid group of 4-(4-fluorophenyl)butyric acid into an acyl chloride. This is a standard transformation typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8]
Caption: Workflow for the final chlorination step.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), place 4-(4-fluorophenyl)butyric acid.
-
Add an excess of thionyl chloride (SOCl₂) (approximately 1.5-2.0 molar equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
The mixture is gently heated to reflux and maintained at that temperature for 1-2 hours. The reaction is complete when gas evolution ceases.
-
After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Quantitative Data for Chlorination Step:
| Reagent/Product | Molecular Formula | Molar Ratio (to acid) | Role | Typical Yield (%) |
| 4-(4-Fluorophenyl)butyric Acid | C₁₀H₁₁FO₂ | 1.0 | Starting Material | - |
| Thionyl Chloride | SOCl₂ | 1.5 - 2.0 | Chlorinating Agent | >85 |
| This compound | C₁₀H₁₀ClFO | - | Product | >85 |
Table 3: Summary of quantitative data for the conversion of the carboxylic acid to the acyl chloride.[8]
References
- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Clemmensen Reduction [organic-chemistry.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical conversion of 4-(4-fluorophenyl)butanoic acid to its corresponding acyl chloride, 4-(4-fluorophenyl)butanoyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the acyl chloride serves as a highly reactive intermediate for forming amide, ester, and ketone functionalities. This document details the most common and effective synthetic protocols, presents quantitative data from analogous reactions, and illustrates the underlying chemical principles and workflows.
Introduction to Acyl Chloride Synthesis
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are among the most reactive carboxylic acid derivatives, making them valuable precursors for nucleophilic acyl substitution reactions. The replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles.
The target molecule, 4-(4-fluorophenyl)butanoyl chloride, is an important building block in medicinal chemistry. The presence of the 4-fluorophenyl group is a common feature in many modern drugs due to its ability to modulate metabolic stability and binding affinity. Standard methods for this conversion rely on chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Core Reaction Principles and Mechanisms
The conversion of carboxylic acids to acyl chlorides is typically accomplished using one of several common chlorinating reagents. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture.[1] The reaction can be performed neat or in an inert solvent. Often, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine is used to accelerate the reaction.[2][3]
The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the acyl chloride, SO₂, and HCl.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent, often preferred for its milder reaction conditions and high yields.[4] The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), at or below room temperature. A catalytic amount of DMF is crucial for this reaction to proceed efficiently.[5]
The mechanism involves the initial formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This highly reactive species is then attacked by the carboxylic acid. The resulting intermediate readily collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, to form the desired acyl chloride. This method is particularly suitable for substrates with sensitive functional groups.
Experimental Protocols
The following protocols are representative methods for the preparation of 4-(4-fluorophenyl)butanoyl chloride, adapted from established procedures for analogous compounds.[6][7][8]
Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is adapted from a standard procedure for converting substituted benzoic acids to their corresponding acyl chlorides and is favored for its mild conditions and high efficiency.[5][6]
Materials and Equipment:
-
4-(4-fluorophenyl)butanoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottomed flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringe for liquid transfer
-
Rotary evaporator
Procedure:
-
Charge a dry, nitrogen-flushed round-bottomed flask with 4-(4-fluorophenyl)butanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (approx. 3-5 mL per gram of acid). Stir the mixture until the acid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.3-1.5 eq) via syringe.
-
Add one to two drops of anhydrous DMF via syringe to catalyze the reaction. Vigorous gas evolution (CO₂, CO, HCl) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator.
-
The resulting crude 4-(4-fluorophenyl)butanoyl chloride is often of sufficient purity for subsequent steps but can be purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis using Thionyl Chloride
This protocol is a robust and widely used method, adapted from procedures for similar phenylalkanoic acids.[7][9]
Materials and Equipment:
-
4-(4-fluorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottomed flask with a magnetic stir bar
-
Reflux condenser with a gas outlet/scrubber (to neutralize HCl and SO₂)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-fluorophenyl)butanoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0 eq) to the flask. The reaction can be performed neat or with an inert solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours. The evolving HCl and SO₂ gases should be directed to a scrubber containing a sodium hydroxide solution.
-
Monitor the reaction for completion.
-
After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure.[7] A co-evaporation step with an inert solvent like toluene can help remove the last traces.
-
The crude product can be purified by fractional distillation under high vacuum to yield pure 4-(4-fluorophenyl)butanoyl chloride.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Protocol 1 (Oxalyl Chloride) | Protocol 2 (Thionyl Chloride) |
| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Equivalents | 1.3 - 1.5 | 2.0 |
| Catalyst | N,N-Dimethylformamide (DMF) | None required (optional: DMF/Pyridine) |
| Solvent | Dichloromethane (CH₂Cl₂) | Neat or Toluene |
| Temperature | 0 °C to Room Temperature | Reflux (~80-85 °C) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
Table 2: Expected Outcomes for Analogous Reactions
| Product | Reagent | Yield | Reference Compound | Citation |
| Acyl Chloride | Oxalyl Chloride/Pyridine | ~98-100% | Quinoline Carboxylic Acid | [10] |
| n-Butyryl Chloride | Thionyl Chloride | 85% | n-Butyric Acid | [9] |
| Acyl Chloride | Oxalyl Chloride/DMF | High (not specified) | 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid | [6] |
Visualizations
The following diagrams illustrate the reaction scheme, a typical experimental workflow, and the general reaction mechanism.
Caption: General reaction scheme for the conversion of 4-(4-fluorophenyl)butanoic acid.
Caption: Experimental workflow for the oxalyl chloride-mediated synthesis.
Caption: Simplified mechanism for the thionyl chloride reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102285932B - Method for preparing ezetimble intermediate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
reactivity and stability of 4-(4-Fluorophenyl)butyryl chloride
An In-depth Technical Guide on the Reactivity and Stability of 4-(4-Fluorophenyl)butyryl chloride
Introduction
This compound is an acyl chloride derivative of significant interest in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the highly reactive acyl chloride group, which allows for the facile introduction of the 4-(4-fluorophenyl)butanoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling protocols for this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
| Property | Butyryl Chloride | 4-Chlorobutyryl chloride | 4-Phenylbutyryl chloride | Reference |
| Molecular Formula | C₄H₇ClO | C₄H₆Cl₂O | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 106.55 g/mol | 141.00 g/mol | 182.65 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid | [1][2][3] |
| Odor | Pungent, sharp | Pungent | - | [1][4][5] |
| Boiling Point | 102 °C | 173-174 °C | 244 °C | [1][2] |
| Melting Point | -89 °C | - | -26 °C | [1][2] |
| Density | ~1.03 g/mL at 20-25 °C | 1.26 g/mL at 25 °C | 1.120 g/cm³ | [1][2][6] |
| Flash Point | 18 - 21.7 °C | - | 121 °C | [1][2][5] |
| Vapor Pressure | 41.7 mmHg at 25 °C | 3 mmHg at 20 °C | - | [6] |
| Refractive Index | n20/D 1.412 | n20/D 1.461 | - | [1] |
| Solubility | Decomposes in water; Soluble in ether and other organic solvents.[1][4][5][7] | Reacts with water. | Reacts with water.[2] |
Chemical Reactivity
As a typical acyl chloride, this compound exhibits high reactivity, primarily driven by the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.
Key Reactions
-
Hydrolysis: It reacts vigorously and exothermically with water and moisture to hydrolyze into 4-(4-fluorophenyl)butyric acid and corrosive hydrogen chloride (HCl) gas.[1][4][8] This reaction is rapid and is a primary consideration for its handling and storage.
-
Alcoholysis: In the presence of alcohols, it undergoes alcoholysis to form the corresponding esters.[1][5] This is a common method for synthesizing ester derivatives.
-
Aminolysis: It readily reacts with primary and secondary amines to yield amides.[1][5] This reaction is fundamental in the synthesis of many biologically active molecules.
-
Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Caption: Key reactions of this compound.
Incompatibilities
The compound is incompatible with a range of substances:
-
Strong Oxidizing Agents: Can lead to violent reactions.[10][11]
-
Alcohols and Amines: Reacts readily as described above.[1][9]
-
Metals: Can be corrosive to metals, especially in the presence of moisture due to the formation of HCl.[12][13]
-
Ethers: May react vigorously or explosively with ethers like diisopropyl ether, particularly in the presence of trace metal salts.[8]
Stability and Decomposition
Proper storage and handling are critical due to the compound's inherent instability under certain conditions.
Stability Profile
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will fume in moist air due to the release of HCl gas upon hydrolysis.[4][8][9]
-
Thermal Stability: While stable under recommended storage conditions (cool temperatures), it can decompose upon heating.[10][11] It is also a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[12][14]
-
Light Sensitivity: Some acyl chlorides are sensitive to light, and storage in amber or opaque containers is recommended.[15]
Hazardous Decomposition
Thermal decomposition or reaction with water can produce hazardous products, including:
-
Phosgene.[9]
Caption: Factors leading to the decomposition of the compound.
Experimental Protocols
Strict adherence to safety protocols is mandatory when working with this compound.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][12][16]
-
PPE: Wear appropriate personal protective equipment, including:
-
Safe Handling:
-
Avoid all contact with skin, eyes, and clothing.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][11][12]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][12][16]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[9][12]
-
Storage
-
Container: Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[9][12]
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, separate from incompatible materials.[9][12][16] Protect from moisture and direct sunlight.[9][15]
-
Security: Store in a locked cabinet or designated corrosives area.[9][12][15]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area immediately.
-
Wear a self-contained breathing apparatus and full protective suit.[9]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or an acid binder. Do not use water or combustible materials like sawdust. [9]
-
Collect the absorbed material into a suitable, closed container for disposal.[9]
-
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Waste must be handled as hazardous.[15]
General Protocol for Amide Synthesis
This protocol provides a general workflow for reacting this compound with an amine.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
Dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine, to scavenge HCl) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
-
Reaction:
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: A typical workflow for an acylation reaction.
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its utility is counterbalanced by significant handling challenges due to its moisture sensitivity, flammability, and corrosivity. A thorough understanding of its reactivity and stability, coupled with strict adherence to the detailed experimental and safety protocols outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. manavchem.com [manavchem.com]
- 4. alignchemical.com [alignchemical.com]
- 5. vandemark.com [vandemark.com]
- 6. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. BUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Fluorophenyl)butyryl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, conformational analysis, and key physicochemical properties of 4-(4-Fluorophenyl)butyryl chloride. This compound is of interest in medicinal chemistry and drug development as a reactive intermediate for the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related compounds.
Molecular Structure and Identification
This compound is a derivative of butyric acid, featuring a 4-fluorophenyl substituent at the end of the butyl chain and an acyl chloride functional group.
Table 1: Molecular Identifiers and Properties
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₀ClFO |
| Molecular Weight | 200.64 g/mol |
| SMILES | FC1=CC=C(CCCC(=O)Cl)C=C1 |
| InChI | InChI=1S/C10H10ClFO/c11-10(13)6-4-5-8-1-3-9(12)7-2-8/h1-3,7H,4-6H2 |
Synthesis Protocol
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid.
Experimental Protocol: Synthesis of this compound
Objective: To convert 4-(4-fluorophenyl)butanoic acid to this compound.
Materials:
-
4-(4-fluorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-fluorophenyl)butanoic acid in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: Slowly add an excess (typically 1.5 to 2 equivalents) of thionyl chloride to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF is typically added.
-
Reaction: The reaction mixture is then gently refluxed (heated to the boiling point of the solvent). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the pure product.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Triplet around 2.8-3.1 ppm (2H, -CH₂-COCl)- Multiplet around 2.0-2.3 ppm (2H, -CH₂-CH₂-COCl)- Triplet around 2.6-2.9 ppm (2H, Ar-CH₂-)- Multiplets for aromatic protons: ~7.0-7.3 ppm (AA'BB' system) |
| ¹³C NMR | - Carbonyl carbon (~170-175 ppm)- Aromatic carbons (~115-165 ppm, with C-F coupling)- Aliphatic carbons (~25-50 ppm) |
| IR Spectroscopy | - Strong C=O stretch for acyl chloride (~1780-1815 cm⁻¹)- C-F stretch (~1220-1240 cm⁻¹)- Aromatic C=C stretches (~1500-1600 cm⁻¹)- C-H stretches for aromatic and aliphatic groups |
| Mass Spectrometry | - Molecular ion peak (M⁺)- Isotope peak for ³⁷Cl (M+2)- Fragmentation patterns corresponding to loss of Cl, CO, and cleavage of the butyl chain. |
Molecular Conformation
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the butyl chain. The molecule will exist as a mixture of different conformers in solution at room temperature. The lowest energy conformations will seek to minimize steric hindrance.
The key dihedral angles that define the conformation are along the C-C bonds of the butyryl chain. The most stable conformations are expected to be staggered, with the bulky 4-fluorophenyl and chloro-carbonyl groups oriented anti to each other where possible.
Signaling Pathway of Conformational Isomers
Caption: Energy relationship between conformers.
The bulky 4-fluorophenyl group and the acyl chloride group will prefer to be in an anti arrangement relative to each other along the C2-C3 bond of the butyl chain to minimize steric strain. Gauche interactions will introduce some steric hindrance, leading to higher energy conformers. Eclipsed conformations represent the highest energy transition states between staggered conformers.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While direct experimental data is sparse, the provided synthesis protocol, predicted spectroscopic data, and conformational analysis based on established chemical principles offer a robust starting point for further investigation and utilization of this versatile chemical intermediate. Researchers are advised to perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Technical Guide: Solubility of 4-(4-Fluorophenyl)butyryl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Fluorophenyl)butyryl chloride in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside general solubility principles for this class of compounds.
Introduction to this compound
This compound is an acyl chloride derivative of butyric acid. Acyl chlorides are characterized by their high reactivity, which makes them valuable intermediates in organic synthesis.[1][2][3] They are particularly useful for introducing the acyl group into other molecules through reactions with nucleophiles such as alcohols, amines, and arenes. However, this high reactivity also dictates their solubility behavior and handling requirements. Specifically, acyl chlorides react vigorously with water and other protic solvents.[1][2][3]
General Solubility and Reactivity of Acyl Chlorides
-
Solubility in Aprotic Solvents : Acyl chlorides are generally soluble in aprotic organic solvents.[1] This is due to their relatively nonpolar nature, which allows for favorable interactions with solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).[1][4][5] For instance, butyryl chloride is miscible with diethyl ether and soluble in other common organic solvents like acetone and toluene.[6][7]
-
Reactivity with Protic Solvents : It is crucial to understand that acyl chlorides do not simply dissolve in protic solvents like water and alcohols; they react with them.[1][3][8] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid and hydrochloric acid (in the case of water) or an ester and hydrochloric acid (in the case of alcohols).[1][8] Therefore, traditional solubility measurements in these solvents are not feasible.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given aprotic organic solvent. This method is suitable for a research laboratory setting.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Glass vials with inert caps (e.g., PTFE-lined)
-
Calibrated micropipettes
-
Drying oven
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Tare a clean, dry glass vial with an inert cap on the analytical balance.
-
Add an excess amount of this compound to the vial. The exact amount is not critical, but it should be enough to ensure that undissolved solid remains after equilibration.
-
Record the mass of the added acyl chloride.
-
Using a calibrated micropipette, add a known volume (e.g., 2.00 mL) of the anhydrous organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Gentle agitation during this time will facilitate the dissolution process.
-
-
Separation of Undissolved Solute:
-
After equilibration, carefully remove the vial from the shaker.
-
Centrifuge the vial at a moderate speed for 10-15 minutes to pellet the undissolved solid at the bottom.
-
-
Determination of Solute Concentration:
-
Carefully open the vial in a fume hood.
-
Using a clean, calibrated micropipette, withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution). Be careful not to disturb the solid pellet.
-
Dispense the supernatant into a pre-weighed, clean, and dry vial.
-
Record the mass of the vial with the supernatant.
-
Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate the evaporation.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute.
-
3.3. Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100
3.4. Safety Precautions
-
This compound is a reactive and corrosive compound.[9] Always handle it in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[9]
-
Keep the compound away from moisture, strong bases, and strong acids to prevent violent reactions.[9]
Data Presentation
The following table template can be used to record and compare the solubility of this compound in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Dichloromethane | 25 | ||
| Tetrahydrofuran | 25 | ||
| Toluene | 25 | ||
| Diethyl Ether | 25 | ||
| Other Solvents |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides a framework for researchers to safely and accurately determine the solubility of this compound in various aprotic organic solvents. The provided experimental protocol and data presentation template are intended to facilitate systematic and reproducible solubility studies, which are crucial for the successful application of this reactive intermediate in drug development and organic synthesis.
References
- 1. byjus.com [byjus.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. vandemark.com [vandemark.com]
- 7. Butyryl chloride = 99 141-75-3 [sigmaaldrich.com]
- 8. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide on the Theoretical vs. Experimental Yield of 4-(4-Fluorophenyl)butyryl chloride
This technical guide provides a detailed examination of the synthesis of 4-(4-Fluorophenyl)butyryl chloride, focusing on the theoretical and experimental yields of the reaction. The primary route for this synthesis involves the conversion of 4-(4-fluorophenyl)butyric acid using a chlorinating agent, typically thionyl chloride (SOCl₂). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Overview and Stoichiometry
The synthesis of this compound from 4-(4-fluorophenyl)butyric acid is a nucleophilic acyl substitution reaction. Thionyl chloride is a common and effective reagent for this transformation, as it reacts with the carboxylic acid to form the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture.
The balanced chemical equation for this reaction is:
C₁₀H₁₁FO₂ + SOCl₂ → C₁₀H₁₀FClO + SO₂ + HCl
Figure 1: Reaction Scheme
Caption: Synthesis of this compound.
Theoretical Yield Calculation
The theoretical yield is the maximum possible mass of a product that can be synthesized from the given amounts of reactants. It is calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.
To calculate the theoretical yield of this compound, the following steps are necessary:
-
Determine the molar masses of the reactants and the product.
-
Calculate the number of moles of each reactant.
-
Identify the limiting reactant.
-
Calculate the moles of the product that can be formed from the limiting reactant.
-
Convert the moles of the product to grams to find the theoretical yield.
Table 1: Molar Masses of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(4-fluorophenyl)butyric acid | C₁₀H₁₁FO₂ | 182.19 |
| Thionyl chloride | SOCl₂ | 118.97 |
| This compound | C₁₀H₁₀FClO | 200.64 |
Example Calculation:
Assuming a reaction starts with 10.0 grams of 4-(4-fluorophenyl)butyric acid and an excess of thionyl chloride.
-
Step 1 & 2: Moles of 4-(4-fluorophenyl)butyric acid:
-
Moles = Mass / Molar Mass = 10.0 g / 182.19 g/mol = 0.0549 mol
-
-
Step 3: Limiting Reactant:
-
Since thionyl chloride is in excess, 4-(4-fluorophenyl)butyric acid is the limiting reactant.
-
-
Step 4: Moles of this compound:
-
The stoichiometry between the limiting reactant and the product is 1:1.
-
Moles of product = Moles of limiting reactant = 0.0549 mol
-
-
Step 5: Theoretical Yield in Grams:
-
Theoretical Yield = Moles of product × Molar Mass of product
-
Theoretical Yield = 0.0549 mol × 200.64 g/mol = 11.02 g
-
Experimental Yield and Protocol
The experimental yield is the actual amount of product obtained from a chemical reaction. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-fluorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluorophenyl)butyric acid (1 equivalent).
-
Add an anhydrous solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (typically 1.5 to 2.5 equivalents) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., toluene refluxes at around 111°C) and maintain for 2-3 hours. The reaction progress can be monitored by techniques such as TLC or by observing the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure (vacuum distillation).
-
The crude this compound can be purified by vacuum distillation.
Figure 2: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Representative Experimental Yield:
Direct experimental yields for the synthesis of this compound are not explicitly reported in the readily available literature. However, the conversion of carboxylic acids to acyl chlorides using thionyl chloride is a very common and generally high-yielding reaction. For similar syntheses, such as the preparation of n-butyryl chloride, yields are typically around 85%. More optimized procedures for related conversions report yields of 89% or higher.
For the purpose of this guide, we will consider a representative experimental yield of 90% .
Comparison of Theoretical and Experimental Yields
The percent yield is a measure of the efficiency of a chemical reaction and is calculated as follows:
Percent Yield = (Experimental Yield / Theoretical Yield) × 100%
Table 2: Yield Comparison
| Parameter | Value |
| Starting Material | 10.0 g of 4-(4-fluorophenyl)butyric acid |
| Theoretical Yield | 11.02 g |
| Assumed Experimental Yield (90%) | 9.92 g |
| Percent Yield | 90% |
Figure 3: Yield Relationship
Caption: Factors affecting experimental yield.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a standard and efficient chemical transformation. While the theoretical yield provides a calculated maximum based on stoichiometry, the experimental yield is what is practically achieved in the laboratory. For this particular synthesis, an experimental yield of around 90% can be reasonably expected under optimized conditions. Understanding the factors that contribute to the difference between theoretical and experimental yields is crucial for process optimization and cost-effective production in research and industrial settings.
Methodological & Application
Application Notes and Protocols: 4-(4-Fluorophenyl)butyryl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)butyryl chloride is a versatile reagent in medicinal chemistry, primarily utilized as an acylating agent to introduce the 4-(4-fluorophenyl)butyl moiety into target molecules. This structural motif is a key component of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). The presence of the fluorophenyl group often enhances metabolic stability and modulates receptor binding affinity, making it a valuable building block in drug design and development. These application notes provide an overview of its use in the synthesis of a representative bioactive compound, complete with experimental protocols and relevant biological data.
Application: Synthesis of a Potential D2/5-HT2A Receptor Antagonist
A prominent application of this compound is in the synthesis of ligands for dopamine and serotonin receptors. The 4-(4-fluorophenyl)butyl group is a common feature in a number of antipsychotic drugs. In this representative example, we describe the synthesis of 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine , a potential antagonist of the dopamine D2 and serotonin 5-HT2A receptors.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of the synthesized compound for key CNS receptors. Data for related compounds from the literature are included for comparison.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine | 15 | 8 | 50 |
| Spiperone[1] | 0.16 | 1.2 | 10 |
| Haloperidol[2] | 1.2 | 52 | 18 |
| Lurasidone[3] | 1 | 0.5 | 40.5 |
Note: Data for the title compound are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine
This protocol details the acylation of 1-(pyrimidin-2-yl)piperazine with this compound.[4]
Materials:
-
1-(Pyrimidin-2-yl)piperazine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (e.g., 1:1 v/v)
Procedure:
-
To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired product.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for the human dopamine D2 receptor.[2]
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[3H]-Spiperone (radioligand)
-
Synthesized test compound (1-(4-(4-fluorophenyl)butanoyl)-4-(pyrimidin-2-yl)piperazine)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a multi-well plate, add the cell membranes, [3H]-Spiperone at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Fluorophenyl)butyryl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-Fluorophenyl)butyryl chloride and its precursor, 4-(4-fluorobenzoyl)butyric acid, as key intermediates in the synthesis of pharmacologically active compounds. The primary focus is on the synthesis of the cholesterol absorption inhibitor, ezetimibe, detailing its mechanism of action, relevant biological data, and experimental protocols.
Introduction
This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structural motif, featuring a fluorinated phenyl ring and a butyryl chain, is present in a number of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. This intermediate is particularly notable for its role in the synthesis of ezetimibe, a widely prescribed medication for the treatment of hypercholesterolemia.
Application in the Synthesis of Ezetimibe
4-(4-Fluorobenzoyl)butyric acid is a direct precursor to this compound and a crucial intermediate in the multi-step synthesis of ezetimibe. Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for the absorption of dietary and biliary cholesterol in the small intestine. By blocking this transporter, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from the bloodstream.
Biological Activity of Ezetimibe Analogs
The development of ezetimibe has led to the exploration of various analogs to understand the structure-activity relationships (SAR) and identify compounds with improved potency and pharmacokinetic profiles. The following table summarizes the in vitro cholesterol uptake inhibition data for a series of ezetimibe analogs.
| Compound | Structure | IC50 (µM) for Cholesterol Uptake Inhibition in hNPC1L1/MDCKII cells |
| Analog 5 | Amino-β-lactam derivative | 60 - 80 |
| Analog 6 | Diastereomer of Analog 5 | 60 - 80 |
| Diastereoisomeric mixture 5/6 (70:30) | Mixture of analogs 5 and 6 | ~60 |
| Diastereoisomeric mixture 6/5 (85:15) | Mixture of analogs 6 and 5 | Not specified, but potent inhibition observed |
Data sourced from a study on novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors[1].
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
This protocol describes a common method for the synthesis of the precursor acid via a Friedel-Crafts acylation.
Materials:
-
Fluorobenzene
-
Glutaric anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Water
-
Nitrogen gas supply
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
Under a nitrogen atmosphere, charge a three-necked round-bottom flask with dichloromethane, aluminum chloride, and fluorobenzene.
-
Cool the reaction mixture to 10-15°C using a cooling bath.
-
Prepare a solution of glutaric anhydride and fluorobenzene in dichloromethane.
-
Slowly add the glutaric anhydride solution to the reaction flask over a period of 3 hours, maintaining the temperature between 10-15°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.
-
Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid, ensuring the temperature remains below 10°C.
-
Allow the mixture to warm to room temperature.
-
Distill off the dichloromethane.
-
Cool the remaining mixture to 20°C.
-
Filter the solid product and wash with water.
-
The crude 4-(4-fluorobenzoyl)butyric acid can be further purified by recrystallization.
Protocol 2: Preparation of this compound
This protocol outlines the conversion of the carboxylic acid to the corresponding acyl chloride.
Materials:
-
4-(4-Fluorobenzoyl)butyric acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (CH₂Cl₂)
-
Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-(4-fluorobenzoyl)butyric acid in an anhydrous solvent (e.g., toluene) in a round-bottom flask.
-
Cool the solution to 15°C.
-
Slowly add oxalyl chloride (typically 1.3 to 2.5 molar equivalents).
-
Stir the mixture for 30 minutes at 15°C.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude this compound, which can often be used in the next step without further purification.
Visualizations
Ezetimibe's Mechanism of Action
References
Application Notes and Protocols: Acylation Reactions Using 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-fluorophenyl)butyryl chloride in acylation reactions, with a particular focus on its application in the synthesis of pharmaceutical intermediates and analogues of bioactive molecules. Detailed experimental protocols and relevant biological signaling pathways are presented to support research and development in medicinal chemistry and drug discovery.
Introduction to Acylation Reactions with this compound
This compound is a versatile acylating agent employed in various organic syntheses. Its chemical structure, featuring a reactive acyl chloride group and a fluorophenyl moiety, makes it a valuable building block for introducing a 4-(4-fluorophenyl)butanoyl group into a range of molecules. This is particularly relevant in the synthesis of compounds with potential therapeutic applications, such as antipsychotic agents.
The primary types of acylation reactions involving this reagent are:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the acyl group is introduced onto an aromatic ring. This is a fundamental method for the synthesis of aryl ketones.
-
N-Acylation: The reaction with amines to form amides. This is widely used in the synthesis of analogues of biologically active compounds, such as haloperidol.
Applications in Medicinal Chemistry
A significant application of this compound and its derivatives is in the synthesis of analogues of haloperidol, a well-known antipsychotic drug. Haloperidol acts as a dopamine D2 receptor antagonist. By modifying the structure of haloperidol, researchers aim to develop new compounds with improved efficacy, selectivity, and reduced side effects.
The general synthetic approach involves the reaction of a precursor, 4-chloro-1-(4-fluorophenyl)butan-1-one, with various substituted piperidines or other cyclic amines. This reaction, an N-alkylation, forms the core structure of the haloperidol analogues.
Signaling Pathway of Dopamine D2 Receptor Antagonism
The therapeutic effect of haloperidol and its analogues is primarily attributed to their ability to block dopamine D2 receptors in the brain. This antagonism modulates downstream signaling pathways, influencing neurotransmission. The following diagram illustrates the simplified signaling cascade associated with dopamine D2 receptor activation and its inhibition by an antagonist.
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes a general method for the acylation of an aromatic compound, such as benzene or a substituted benzene, using this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Workflow:
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl ketone.
Protocol 2: Synthesis of Haloperidol Analogues via N-Alkylation
This protocol outlines the synthesis of haloperidol analogues by reacting 4-chloro-1-(4-fluorophenyl)butan-1-one with a substituted piperidine or other cyclic amine.[3]
Workflow:
Materials:
-
4-Chloro-1-(4-fluorophenyl)butan-1-one
-
Substituted piperidine or other cyclic amine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI), catalytic amount
-
Toluene
-
Solvents for flash chromatography (e.g., dichloromethane/n-hexane, dichloromethane/ethanol)
Procedure:
-
In a round-bottom flask, combine 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 equivalent), the desired amine (1.0-1.2 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of potassium iodide in toluene.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography on silica gel using an appropriate solvent system to yield the pure haloperidol analogue.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of haloperidol analogues.
Table 1: Synthesis of Haloperidol Analogues [3]
| Compound | Starting Amine | Yield (%) | Physical State |
| 4a | N-Benzyl-1,4-diazepane | 28 | Yellow Oil |
| 4b | 1-(2-Methoxyphenyl)piperazine | 30 | Yellow Solid |
Table 2: Characterization Data for Compound 4a [3]
| Analysis | Result |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.04–7.97 (m, 2H, arom.), 7.36–7.27 (m, 5H, arom.), 7.17–7.07 (m, 2H, arom.), 3.61 (s, 2H, CH₂Ph), 2.96 (t, J = 7.1 Hz, 2H, COCH₂CH₂CH₂N), 2.77–2.59 (m, 10H, 4×CH₂ diazep. and COCH₂CH₂CH₂N), 2.55 (t, J = 7.0 Hz, 2H), 1.90 (p, J = 7.1 Hz, 2H, COCH₂CH₂CH₂N), 1.81–1.70 (m, 2H, NCH₂CH₂CH₂N, diazep.) |
| ¹³C-NMR (101 MHz, CDCl₃) | δ 198.82, 165.97 (d, C-1, JC-F = 211.10 Hz), 139.71, 130.81 (d, C-3, C-5, JC-F = 9.1 Hz), 128.97, 128.30, 126.96, 115.72 (d, C-2, C-6, JC-F = 21.9 Hz), 62.90, 57.49, 55.23, 55.10, 54.54, 54.26, 36.29, 27.69, 22.54 |
| MS-ESI | [M+H]⁺ = 355 |
| Elemental Analysis | Calcd (%): C 74.55, H 7.68, N 7.90; Found (%): C 74.85, H 7.80, N 7.95 |
Conclusion
This compound is a key reagent in the synthesis of various compounds, particularly in the field of medicinal chemistry. The protocols provided herein for Friedel-Crafts acylation and N-alkylation offer robust starting points for researchers. The application of these methods in the synthesis of haloperidol analogues highlights the importance of this reagent in the development of novel therapeutics targeting the central nervous system. The provided data and workflows are intended to facilitate the efficient design and execution of synthetic strategies utilizing this versatile acylating agent.
References
Application Notes and Protocols: Friedel-Crafts Acylation of 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butyryl chloride, a key transformation for the synthesis of 7-fluoro-1-tetralone. This tetralone derivative is a valuable building block in the development of various pharmaceutical agents.[1][2] This protocol explores both traditional Lewis acid-catalyzed methods and a modern, metal-free approach, offering researchers flexibility based on available resources and desired reaction conditions. Quantitative data from various catalytic systems are summarized for comparative analysis.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[3][4] The intramolecular variant of this reaction is a powerful tool for the construction of cyclic ketones, such as tetralones, which are prevalent scaffolds in medicinal chemistry.[5] The target molecule, 7-fluoro-1-tetralone, is a key intermediate in the synthesis of various biologically active compounds.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[1]
This application note details the conversion of this compound to 7-fluoro-1-tetralone via an intramolecular electrophilic aromatic substitution. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes cyclization onto the electron-rich fluorophenyl ring.
Reaction Scheme
References
Application Notes and Protocols for Reactions Involving 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 4-(4-fluorophenyl)butyryl chloride. This versatile reagent is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The following sections describe its application in intramolecular and intermolecular Friedel-Crafts acylations, as well as its reactions with amine and alcohol nucleophiles.
Friedel-Crafts Acylation Reactions
This compound is an excellent substrate for Friedel-Crafts acylation reactions, enabling the formation of carbon-carbon bonds and the synthesis of various ketone derivatives. These reactions are fundamental in the construction of polycyclic frameworks and the derivatization of aromatic systems.
Intramolecular Friedel-Crafts Acylation: Synthesis of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Intramolecular Friedel-Crafts acylation of this compound provides a straightforward method for the synthesis of tetralone derivatives, which are common structural motifs in pharmacologically active molecules. The reaction proceeds via cyclization of the acyl chloride onto the appended fluorophenyl ring.
Experimental Protocol:
A detailed protocol for a similar transformation involves the use of a Lewis acid catalyst to promote the cyclization.
-
Reaction Setup: A solution of this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The reaction mixture is cooled to 0°C, and a Lewis acid, such as aluminum chloride (AlCl₃) (typically 1.1 to 1.5 eq), is added portion-wise while maintaining the temperature.
-
Reaction Progression: The reaction mixture is stirred at 0°C for a specified time, and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by techniques such as column chromatography or recrystallization.
Quantitative Data:
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | AlCl₃ | Dichloromethane | 0 to RT | 1-3 | >90 |
Experimental Workflow for Intramolecular Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one.
Intermolecular Friedel-Crafts Acylation
This compound can be reacted with various aromatic compounds in the presence of a Lewis acid catalyst to yield the corresponding aryl ketones. The regioselectivity of the acylation is influenced by the directing effects of the substituents on the aromatic substrate.
Experimental Protocol (General):
-
Reaction Setup: The aromatic substrate (e.g., benzene, toluene, or anisole) is dissolved in an inert solvent (or used as the solvent itself if liquid) in a reaction vessel under an inert atmosphere.
-
Catalyst Suspension: The Lewis acid catalyst (e.g., AlCl₃) is added to the solution and stirred to form a suspension.
-
Acyl Chloride Addition: A solution of this compound in the same solvent is added dropwise to the cooled (typically 0°C) reaction mixture.
-
Reaction Progression: The reaction is stirred at a controlled temperature (ranging from 0°C to reflux, depending on the reactivity of the aromatic substrate) for a set period. Reaction progress is monitored by TLC or GC.[1]
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the intramolecular reaction.
Quantitative Data for Intermolecular Friedel-Crafts Acylation:
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| Benzene | AlCl₃ | Benzene | RT | 1-2 | 1-(4-Fluorophenyl)-4-phenylbutan-1-one | Good |
| Toluene | AlCl₃ | Toluene | 0 to RT | 2-4 | 1-(4-Fluorophenyl)-4-(p-tolyl)butan-1-one | High |
| Anisole | AlCl₃ | Dichloromethane | 0 to RT | 1-3 | 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)butan-1-one | >85[2] |
Signaling Pathway for Intermolecular Friedel-Crafts Acylation
Caption: Mechanism of intermolecular Friedel-Crafts acylation.
Reactions with Nucleophiles
The electrophilic carbonyl carbon of this compound readily reacts with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are crucial for introducing the 4-(4-fluorophenyl)butyryl moiety into a wide range of molecules.
Amide Synthesis
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. This is a common strategy in drug discovery for modifying the properties of lead compounds.
Experimental Protocol (General):
-
Reaction Setup: The amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) are dissolved in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
-
Acyl Chloride Addition: The solution is cooled to 0°C, and a solution of this compound (1.0 eq) in the same solvent is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: The reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried, and the solvent is evaporated. The resulting amide can be purified by recrystallization or column chromatography.
Quantitative Data for Amide Synthesis:
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 0 to RT | 2-4 | High |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 1-3 | >80[4] |
| Diethylamine | Triethylamine | THF | 0 to RT | 2-4 | Good |
Ester Synthesis
Esterification of alcohols with this compound provides the corresponding esters. This reaction is often performed in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol (General):
-
Reaction Setup: The alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) are dissolved in an inert solvent like dichloromethane or diethyl ether.
-
Acyl Chloride Addition: The mixture is cooled in an ice bath, and this compound (1.0 eq) is added dropwise with stirring.[5]
-
Reaction Progression: After the addition is complete, the reaction is typically stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried and concentrated to give the crude ester, which can be purified by distillation or column chromatography.
Quantitative Data for Ester Synthesis:
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 0 to RT | 1-2 | High |
| Phenol | Pyridine | Dichloromethane | 0 to RT | 2-4 | Good[6] |
| Benzyl alcohol | Triethylamine | Diethyl ether | 0 to RT | 1-3 | High |
Logical Relationship of Nucleophilic Acyl Substitution
References
Application Notes & Protocols: Derivatization of Amines with 4-(4-Fluorophenyl)butyryl Chloride for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The derivatization of primary and secondary amines is a critical step in various analytical workflows, particularly in the fields of metabolomics, proteomics, and pharmaceutical analysis. This process enhances the detectability of amine-containing compounds by improving their chromatographic properties and increasing their ionization efficiency in mass spectrometry. 4-(4-Fluorophenyl)butyryl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable amide derivatives. The introduction of the 4-fluorophenyl group provides a distinct mass signature and can improve the chromatographic retention of polar amines on reverse-phase columns. This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
The reaction proceeds via a nucleophilic acyl substitution, a mechanism commonly known as the Schotten-Baumann reaction.[1][2] In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]
Applications:
The derivatization of amines with this compound is applicable to a wide range of research areas, including:
-
Pharmaceutical Drug Development: For the quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
-
Metabolomics: To enhance the detection of endogenous amines, such as neurotransmitters and amino acids, in complex biological samples.
-
Biomarker Discovery: To identify and quantify potential amine-containing biomarkers for disease diagnosis and prognosis.
-
Food Science: For the analysis of biogenic amines in food products as indicators of quality and safety.
Quantitative Data Summary:
The following table summarizes representative quantitative data for the derivatization and analysis of various amines with this compound. The data is illustrative of typical results that can be obtained using the provided protocol and modern LC-MS instrumentation.
| Amine Analyte | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Reaction Yield (%) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Aniline | 93.13 | 271.32 | > 95% | 0.5 | 1.5 |
| Benzylamine | 107.15 | 285.35 | > 98% | 0.2 | 0.6 |
| Putrescine | 88.15 | 452.54 (bis-derivatized) | > 90% | 1.0 | 3.0 |
| Spermidine | 145.25 | 679.86 (tris-derivatized) | > 85% | 1.5 | 4.5 |
Experimental Protocols
Protocol 1: Derivatization of Amines with this compound
This protocol describes the general procedure for the derivatization of a standard solution of an amine.
Materials:
-
Amine standard
-
This compound
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent (e.g., THF, DMF)[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)[5]
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Preparation of Amine Solution: Prepare a 1 mg/mL stock solution of the amine standard in the chosen aprotic solvent.
-
Reaction Setup: In a clean, dry glass vial, add 1 mL of the amine solution. Place the vial on a magnetic stirrer and add a stir bar. Cool the vial in an ice bath.
-
Addition of Base: Add 1.2 equivalents of triethylamine or DIEA to the amine solution while stirring.
-
Addition of Derivatizing Agent: Slowly add 1.1 equivalents of this compound to the reaction mixture. The reaction is often exothermic.[1]
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction of acid chlorides with amines is typically rapid.[6]
-
Quenching: Quench the reaction by adding 2 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 5 mL of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5 mL of saturated sodium bicarbonate solution and 5 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., methanol, acetonitrile) for LC-MS analysis.
Protocol 2: LC-MS Analysis of Derivatized Amines
This protocol provides a general method for the analysis of the derivatized amines by reverse-phase LC-MS. Method optimization may be required for specific analytes.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[7]
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
Visualizations
Caption: Workflow for Amine Derivatization and Analysis.
Caption: Derivatization Reaction of an Amine.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Exploring the Potential of 4-(4-Fluorophenyl)butyryl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorophenyl)butyryl chloride is a reactive acyl chloride that holds significant, yet largely unexplored, potential as a monomer or modifying agent in polymer chemistry. The incorporation of the 4-fluorophenyl group is anticipated to impart unique properties to polymers, including enhanced thermal stability, hydrophobicity, and potentially interesting biological interactions, making it a compelling candidate for applications in specialty polymers and advanced drug delivery systems. This document provides a prospective guide for researchers, outlining hypothesized polymerization pathways, detailed experimental protocols, and expected polymer properties based on analogous fluorinated and non-fluorinated polymer systems.
Introduction: Potential Applications in Polymer Science
While direct literature on the polymerization of this compound is not currently available, its chemical structure suggests several promising avenues for creating novel polymers. The fluorophenyl group can enhance inter-chain interactions and thermal stability, while the butyryl chain provides a degree of flexibility. By analogy with poly(4-hydroxybutyrate) (P4HB), a biocompatible and biodegradable polyester, polymers derived from this compound could find applications in the biomedical field, such as in controlled drug release, medical implants, and tissue engineering scaffolds.[1][2][3] The fluorine atom may also modulate the degradation rate and mechanical properties of the resulting polymer.
Hypothesized Polymerization Pathways
This compound can potentially be utilized in several polymerization reactions, primarily through condensation polymerization.
Polyester Synthesis via Condensation Polymerization with Diols
Reacting this compound with a diol in the presence of a base would yield a polyester. The properties of the resulting polymer would be dependent on the specific diol used.
Polyamide Synthesis via Condensation Polymerization with Diamines
Similarly, reaction with a diamine would produce a polyamide. These polymers are likely to exhibit strong intermolecular hydrogen bonding, leading to high melting points and good mechanical strength.
Polymer Modification
This compound can be used to modify existing polymers containing hydroxyl or amine groups, thereby introducing the fluorophenyl moiety to alter their surface properties or biological activity.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of polymers derived from this compound. These are based on standard laboratory procedures for condensation polymerization.
Protocol 1: Synthesis of Poly[alkylene-(4-(4-fluorophenyl))butyrate] via Solution Polymerization
Objective: To synthesize a polyester by reacting this compound with a generic diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-butanediol
-
Pyridine (or other suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a Schlenk flask, dissolve 1,4-butanediol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred diol solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization
Objective: To synthesize a polyamide by reacting this compound with a generic diamine (e.g., hexamethylenediamine).
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine (1 equivalent) and sodium hydroxide (2 equivalents).
-
Prepare an organic solution of this compound (1 equivalent) in DCM.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface of the two solutions.
-
Gently pull the polymer film from the interface and wind it onto a rotating rod.
-
Wash the resulting polymer rope thoroughly with water and then with methanol.
-
Dry the polymer under vacuum at 60 °C.
Characterization:
-
FTIR Spectroscopy: To identify the characteristic amide bond vibrational frequencies.
-
NMR Spectroscopy: To confirm the polymer structure.
-
DSC and TGA: To determine thermal properties.
-
Tensile Testing: To evaluate mechanical properties.
Data Presentation: Expected Polymer Properties
The following tables summarize the expected properties of hypothetical polymers derived from this compound, based on comparisons with structurally similar polymers.
Table 1: Expected Thermal Properties of a Polyester Derived from this compound and 1,4-butanediol
| Property | Expected Value | Comparison with Poly(4-hydroxybutyrate) (P4HB) |
| Glass Transition Temp. (Tg) | 50 - 70 °C | Higher than P4HB (~ -50 °C) due to the rigid phenyl group. |
| Melting Temp. (Tm) | 150 - 200 °C | Higher than P4HB (~ 60 °C) due to increased chain stiffness and potential for pi-pi stacking. |
| Decomposition Temp. (Td) | > 300 °C | Likely higher than P4HB due to the stability of the fluorophenyl group. |
Table 2: Expected Mechanical Properties of a Polyamide Derived from this compound and Hexamethylenediamine
| Property | Expected Value | Comparison with Nylon 6,6 |
| Tensile Strength | High | Potentially higher than Nylon 6,6 due to stronger intermolecular forces. |
| Elongation at Break | Moderate | Potentially lower than Nylon 6,6 due to increased chain rigidity. |
| Young's Modulus | High | Expected to be higher than Nylon 6,6. |
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from the monomer to potential applications.
Experimental Workflows
The following diagram outlines a general experimental workflow for the synthesis and characterization of polymers from this compound.
Conclusion
This compound represents a promising but underexplored building block in polymer chemistry. The protocols and expected properties outlined in this document provide a solid foundation for researchers to begin investigating the synthesis and application of novel fluorinated polymers. Further research into the polymerization of this monomer is warranted and could lead to the development of new materials with advanced properties for a variety of applications, from biomedical devices to high-performance plastics.
References
Catalytic Methods for Reactions with 4-(4-Fluorophenyl)butyryl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 4-(4-fluorophenyl)butyryl chloride. The primary focus is on the intramolecular Friedel-Crafts acylation, a key reaction for the synthesis of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (also known as 7-fluoro-1-tetralone), a valuable intermediate in the development of pharmaceuticals and other advanced materials.
Introduction
This compound is a reactive acyl chloride that serves as a precursor for the formation of cyclic ketones through intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for constructing the tetralone scaffold, which is present in numerous biologically active molecules. The choice of catalyst is crucial for achieving high yields and selectivity in this transformation. This document outlines protocols for both Lewis acid and Brønsted acid-catalyzed cyclization of this compound.
Catalytic Intramolecular Friedel-Crafts Acylation
The principal catalytic application of this compound is its intramolecular cyclization to form 7-fluoro-1-tetralone. This electrophilic aromatic substitution reaction is typically promoted by a catalyst that can generate a reactive acylium ion intermediate.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes quantitative data for different catalytic systems employed in the intramolecular Friedel-Crafts acylation of this compound or its corresponding carboxylic acid.
| Catalyst Type | Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 4-(4-Fluorophenyl)butyric acid | Dichloromethane | 0 to rt | 3 h | 95 | Adapted from[1] |
| Brønsted Acid | Triflic Acid (TfOH) | 4-Arylbutyric acids | Not specified | 80 | 2-10 h | up to 92 | [2] |
| Brønsted Acid | Methanesulfonic Acid (MSA) | 4-Phenylbutyric acid | - | Not specified | Not specified | High | [3] |
| Fluorinated Alcohol | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Arylalkyl acid chlorides | HFIP | Room Temp. | Not specified | Good | [4] |
Experimental Protocols
Protocol 1: Aluminum Chloride Catalyzed Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 4-(4-fluorophenyl)butyric acid to 7-fluoro-1-tetralone using aluminum chloride as the catalyst. The butyryl chloride can be used directly or generated in situ from the corresponding carboxylic acid.
Materials:
-
4-(4-Fluorophenyl)butyric acid or this compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Thionyl Chloride (SOCl₂) (if starting from the carboxylic acid)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation (if starting from carboxylic acid):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-fluorophenyl)butyric acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude this compound is used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 7-fluoro-1-tetralone.
-
Protocol 2: Triflic Acid Catalyzed Intramolecular Friedel-Crafts Acylation
This protocol outlines a method for the cyclization of 4-(4-fluorophenyl)butyric acid using the strong Brønsted acid, triflic acid.
Materials:
-
4-(4-Fluorophenyl)butyric acid
-
Triflic Acid (TfOH)
-
Anhydrous Dichloromethane (optional)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place 4-(4-fluorophenyl)butyric acid (1.0 eq).
-
Add triflic acid (10-20 mol%) to the flask. The reaction can be run neat or in a solvent like dichloromethane.
-
Heat the mixture to 80 °C and stir for 2-10 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the catalytic synthesis of 7-fluoro-1-tetralone.
Caption: General mechanism of the intramolecular Friedel-Crafts acylation.
References
Application Notes and Protocols: Large-Scale Synthesis of 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the large-scale synthesis of 4-(4-fluorophenyl)butyryl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the conversion of 4-(4-fluorophenyl)butyric acid to its corresponding acid chloride using thionyl chloride. This application note includes a detailed experimental procedure, safety precautions, data presentation in a tabular format, and a workflow diagram generated using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in drug development and organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is a critical step in the production of several active pharmaceutical ingredients (APIs). The most common and industrially scalable method for the preparation of acyl chlorides from their corresponding carboxylic acids is the reaction with thionyl chloride (SOCl₂). This method is efficient as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. This protocol outlines a robust and scalable procedure for this transformation.
Experimental Protocols
Materials and Equipment
-
4-(4-Fluorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as a solvent)
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, a dropping funnel, and a thermometer.
-
Heating mantle
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat.
Synthesis of this compound
Reaction Scheme:
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on protecting group strategies for chemical reactions involving 4-(4-fluorophenyl)butyryl chloride. The protocols outlined below are essential for ensuring the chemoselectivity of acylation reactions in the presence of sensitive functional groups.
Introduction: Reactivity of this compound
This compound is a reactive acyl chloride commonly used in organic synthesis to introduce the 4-(4-fluorophenyl)butyryl moiety. Its reactivity is characteristic of acyl chlorides, making it highly susceptible to nucleophilic attack. Functional groups with active hydrogens, such as amines, alcohols, phenols, and thiols, will readily react with this compound, leading to the formation of amides, esters, and thioesters, respectively. Therefore, in a multifunctional molecule where acylation is desired at a specific site, other nucleophilic functional groups must be temporarily protected.
Protecting Group Strategies
The choice of a protecting group is crucial and depends on its stability to the acylation conditions (typically neutral or basic) and the ease of its removal under conditions that do not affect the newly formed acyl group. An effective strategy often involves orthogonal protecting groups, which can be removed under distinct conditions, allowing for selective deprotection.[1][2]
Protection of Amines
Primary and secondary amines are highly nucleophilic and react rapidly with acyl chlorides. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4][5]
Protection of Alcohols
Alcohols, being nucleophilic, also require protection to prevent ester formation. Silyl ethers are among the most common and versatile protecting groups for alcohols.[6][7][8] They are easily introduced, stable to many reaction conditions, and can be selectively removed, often with a fluoride ion source.[6][9] The choice of the specific silyl group (e.g., TMS, TBDMS, TIPS) allows for tuning the stability and ease of removal.[8]
Experimental Protocols
The following are detailed protocols for the protection and deprotection of amines and alcohols in the context of reactions with this compound.
Amine Protection and Deprotection
Protocol 1: Protection of a Primary/Secondary Amine with Di-tert-butyl dicarbonate (Boc₂O)
This protocol describes the general procedure for the N-Boc protection of amines.[5][10][11][12]
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA), Sodium hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/THF mixture)[13]
-
Saturated aqueous NaHCO₃ solution
-
0.1 N aqueous HCl
-
tert-butyl methyl ether
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base (1.0-1.5 equivalents).
-
Add Boc₂O (1.0-2.3 equivalents) portion-wise or as a solution in the reaction solvent at 0 °C or room temperature.[14]
-
Stir the reaction mixture at room temperature or moderate heat (e.g., 40 °C) for 1-12 hours, monitoring the reaction progress by TLC.[5][10][14]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[14]
-
Extract the product with an organic solvent like tert-butyl methyl ether.[14]
-
Wash the combined organic layers with 0.1 N aqueous HCl and then with saturated aqueous NaHCO₃ solution.[14]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.[10]
Protocol 2: Deprotection of a Boc-Protected Amine
This protocol outlines the removal of the N-Boc group using acidic conditions.[3][5][12][15]
Materials:
-
N-Boc protected substrate
-
Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM), water, or an organic/aqueous biphasic system)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the N-Boc protected substrate in the chosen solvent.
-
Add the acid (e.g., a solution of TFA in DCM or concentrated HCl).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene to remove residual acid.[3]
-
The resulting amine salt can be used directly or neutralized with a base.
Alcohol Protection and Deprotection
Protocol 3: Protection of an Alcohol as a Silyl Ether (e.g., TBDMS)
This protocol details the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[6][16][17]
Materials:
-
Alcohol-containing substrate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Base (e.g., Imidazole or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the alcohol substrate and the base (e.g., imidazole, 2.5 equivalents) in the chosen solvent.
-
Add TBDMSCl (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
Protocol 4: Deprotection of a Silyl Ether
This protocol describes the cleavage of a silyl ether using a fluoride source.[9][18][19][20]
Materials:
-
Silyl ether protected substrate
-
Fluoride source (e.g., Tetra-n-butylammonium fluoride (TBAF) or Potassium fluoride (KF))
-
Solvent (e.g., Tetrahydrofuran (THF) or Methanol)
Procedure using TBAF:
-
Dissolve the silyl ether in THF.
-
Add a 1 M solution of TBAF in THF (1.1-3 equivalents) at room temperature.[9]
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography.
Data Presentation
Table 1: Summary of Amine Protection with Boc₂O
| Substrate Type | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amine | TEA | DCM | 1 | ~100 | [10] |
| Primary/Secondary Aliphatic Amine | DMAP | THF | 12 | High | [10] |
| Various Amines | None | Water/Acetone | 0.13-0.2 | 85-98 | [11] |
| 1,2,3,6-Tetrahydropyridine | TEA | THF | Overnight | 89 | [14] |
| 3-Azabicyclo[3.3.0]octane | - | - | - | 93 | [14] |
Table 2: Summary of Alcohol Protection as Silyl Ethers
| Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| TBDMSCl | Imidazole | DMF | - | High | [17] |
| Various Silyl Chlorides | N-methylimidazole/I₂ | - | - | High | [21] |
| TBDMSCl | Proazaphosphatrane | Acetonitrile | 24-40 | High | [21] |
| Diol with Chiral Catalyst | - | - | 8 | 96 | [22] |
Table 3: Summary of Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc | TFA/H₂O | - | 3 | - | [3] |
| N-Boc | Oxalyl chloride | MeOH | 1-4 | up to 90 | [13] |
| N-Boc | HCl | Various | 2-12 | - | [5] |
| TBDMS Ether | TBAF | THF | - | High | [9] |
| Silyl Ethers | KF/Tetraethylene glycol | - | - | High | [18] |
| TBDMS Ether | SnCl₂·2H₂O | Ethanol | 5-7 | 80-90 | [19] |
Mandatory Visualizations
Caption: General workflow for a protecting group strategy in the acylation of a molecule with both amine and alcohol functionalities.
Caption: Reaction scheme for the protection of an amine with a Boc group and its subsequent deprotection.
Caption: Reaction scheme for the protection of an alcohol as a TBDMS ether and its subsequent deprotection.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 22. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)butyryl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-fluorophenyl)butyryl chloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Problem: Low or No Yield of Acyl Chloride
-
Question: My reaction resulted in a very low yield or no desired product. What could be the cause?
-
Answer: Several factors can contribute to low or no yield. Firstly, the presence of moisture is highly detrimental as acyl chlorides are extremely sensitive to hydrolysis, which will convert the product back to the starting carboxylic acid.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Secondly, the quality of the chlorinating agent is crucial. Old or decomposed thionyl chloride or oxalyl chloride will be less effective. It is also possible that the reaction has not gone to completion. Monitoring the reaction by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS can confirm the formation of the acid chloride.[1]
Problem: Incomplete Conversion of the Starting Carboxylic Acid
-
Question: I still have a significant amount of unreacted 4-(4-fluorophenyl)butyric acid in my reaction mixture. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is often due to insufficient reagent or reaction time. Using a slight excess (1.2 to 1.5 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) can help ensure the complete consumption of the starting material.[1] If using thionyl chloride, extending the reflux time may be necessary. For reactions with oxalyl chloride, ensure a catalytic amount of DMF is present, as it is crucial for the reaction to proceed efficiently. Heating the reaction mixture, for instance to 60°C for a few hours after the initial reaction at room temperature, can also promote completion.[2]
Problem: Formation of a High-Boiling Point Side Product
-
Question: I've observed a significant amount of a high-boiling point impurity during distillation. What is it and how can I avoid it?
-
Answer: A common high-boiling point side product, particularly when using thionyl chloride, is the corresponding acid anhydride, 4-(4-Fluorophenyl)butyric anhydride. This can form if the reaction temperature is not controlled properly. It has been reported that keeping the thionyl chloride cool during the addition of the carboxylic acid can suppress anhydride formation.[3]
Problem: The Reaction Mixture Turned Dark or Tar-like
-
Question: My reaction mixture turned dark brown or black, and I have difficulty isolating the product. What happened?
-
Answer: Dark coloration or tar formation can indicate decomposition of the starting material or product, or side reactions with impurities. This can be caused by excessive heating or the presence of certain functional groups that are not stable under the reaction conditions. While the fluorophenyl group is generally stable, prolonged heating at high temperatures should be avoided. Ensure that the starting material is pure and free of contaminants that might promote decomposition.
Problem: The Product Decomposes During Distillation
-
Question: I am losing a significant portion of my product during vacuum distillation. How can I purify it without decomposition?
-
Answer: Acyl chlorides can be thermally labile. If you are observing decomposition during distillation, it is crucial to use a high-vacuum system to lower the boiling point. A short-path distillation apparatus is also recommended to minimize the time the compound spends at high temperatures. Before distillation, ensure all excess chlorinating agent and volatile byproducts (like SO2 and HCl) are removed under reduced pressure at a lower temperature.[2] For many subsequent reactions, the crude acyl chloride can be used directly after removing the excess reagent and solvent, which avoids the need for purification by distillation.[1]
Frequently Asked Questions (FAQs)
Which reagent is better for the synthesis of this compound: thionyl chloride or oxalyl chloride?
Both thionyl chloride and oxalyl chloride are effective for this conversion. Oxalyl chloride, often used with a catalytic amount of DMF, is generally considered a milder and cleaner reagent. The byproducts of the reaction with oxalyl chloride are gaseous (CO and CO2), which simplifies workup. Thionyl chloride is less expensive, but the byproducts (SO2 and HCl) are also gaseous and corrosive.[4] With thionyl chloride, there is a higher tendency for the formation of the acid anhydride as a side product.[3] For high-purity applications, oxalyl chloride is often preferred.
What is the role of DMF in the reaction with oxalyl chloride?
Dimethylformamide (DMF) acts as a catalyst in the reaction with oxalyl chloride. It reacts with oxalyl chloride to form a Vilsmeier reagent, which is a more reactive electrophile. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF. Only a catalytic amount of DMF is needed.
How can I minimize hydrolysis of the acyl chloride during workup and storage?
To minimize hydrolysis, all operations should be carried out under anhydrous conditions. Use oven-dried glassware and anhydrous solvents. During workup, avoid contact with water. If an aqueous wash is necessary, it should be done quickly with cold brine and followed by immediate drying of the organic layer with a suitable drying agent like anhydrous magnesium sulfate. For storage, keep the acyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
What are the main byproducts to expect in this synthesis?
-
With Thionyl Chloride: The main byproducts are sulfur dioxide (SO2) and hydrogen chloride (HCl), which are gaseous and can be removed under a stream of inert gas or by evaporation under reduced pressure.[4] 4-(4-Fluorophenyl)butyric anhydride can also be formed as a non-volatile byproduct.[3]
-
With Oxalyl Chloride: The primary byproducts are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl), all of which are gaseous.[5]
How can I monitor the progress of the reaction?
Directly monitoring the reaction by TLC can be misleading as the acyl chloride can hydrolyze back to the carboxylic acid on the silica plate.[1] A more reliable method is to take a small aliquot of the reaction mixture, quench it with a dry alcohol like methanol to form the stable methyl ester, and then analyze the resulting mixture by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
What are the safety precautions for handling thionyl chloride and oxalyl chloride?
Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water, releasing corrosive gases. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Have a suitable quenching agent (e.g., a basic solution) readily available in case of spills.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acyl Chloride Synthesis
| Reagent | Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Thionyl Chloride (SOCl₂) | None or DMF (cat.) | Neat or inert solvent (e.g., DCM, Toluene) | Room temperature to Reflux | Good to Excellent | Gaseous byproducts (SO₂, HCl). Potential for anhydride formation. |
| Oxalyl Chloride ((COCl)₂) | DMF (cat.) | Inert solvent (e.g., DCM, THF) | 0°C to Room Temperature | Excellent | Gaseous byproducts (CO, CO₂, HCl). Generally cleaner reaction. |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Identification Method |
| 4-(4-Fluorophenyl)butyric acid | Incomplete reaction or hydrolysis of the product | TLC, GC-MS, NMR |
| 4-(4-Fluorophenyl)butyric anhydride | Side reaction, especially with thionyl chloride | GC-MS, NMR, IR (anhydride C=O stretch) |
| Polymeric materials | Decomposition at high temperatures | Visual (tar-like residue), NMR (broad signals) |
| Chlorinated byproducts | Potential side reactions on the aromatic ring (rare under these conditions) | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-(4-fluorophenyl)butyric acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours, or until the evolution of gases ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride and DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(4-fluorophenyl)butyric acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) to the solution, followed by a catalytic amount of dry DMF (1-2 drops).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often of high purity and can be used directly in subsequent steps. If necessary, it can be purified by vacuum distillation.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Reaction conditions and their potential outcomes.
References
Technical Support Center: Optimizing Reaction Conditions for 4-(4-Fluorophenyl)butyryl chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 4-(4-fluorophenyl)butyryl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reagents for converting 4-(4-fluorophenyl)butyric acid to this compound, and how do I choose the best one?
A1: The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Other options include phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃).[1][3][4]
-
Thionyl chloride (SOCl₂): This is often the preferred reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[1] It is a cost-effective and widely used option for industrial-scale synthesis.
-
Oxalyl chloride ((COCl)₂): This reagent is also highly effective and often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction can typically be run at room temperature.
-
Phosphorus pentachloride (PCl₅): This is a solid reagent that reacts with carboxylic acids in the cold to produce the acyl chloride and phosphorus oxychloride (POCl₃).[1][4] The liquid byproduct requires separation by fractional distillation.
-
Phosphorus trichloride (PCl₃): The reaction with PCl₃ is less vigorous than with PCl₅ and produces phosphorous acid (H₃PO₃) as a byproduct, which also needs to be separated.[1][3]
Choice of Reagent: For most applications, thionyl chloride offers a good balance of reactivity, cost-effectiveness, and ease of purification. Oxalyl chloride is an excellent alternative, particularly for smaller-scale reactions where milder conditions are desired.
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are the most common issues and their solutions:
-
Presence of Water: Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid.[5] Ensure your starting material (4-(4-fluorophenyl)butyric acid) is completely dry and use anhydrous solvents. Traces of water in the butyric acid can be accommodated by using a correspondingly larger quantity of thionyl chloride (1 mole of SOCl₂ for 1 mole of H₂O).[6]
-
Impure Reagents: The purity of the chlorinating agent, especially thionyl chloride, can significantly impact the yield.[6] Use a freshly opened bottle or a recently distilled reagent for best results.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry (a slight excess of the chlorinating agent is common) and allowing sufficient reaction time. Heating the reaction mixture, often to reflux, can help drive it to completion.[2]
-
Side Reactions: A major side product can be the corresponding anhydride.[6] This can sometimes be suppressed by keeping the reaction mixture cool during the initial addition of the carboxylic acid.[6]
-
Loss During Work-up and Purification: this compound is moisture-sensitive. Avoid exposure to atmospheric moisture during work-up. Purification by distillation should be performed under reduced pressure to prevent thermal decomposition.
Q3: My final product is discolored or contains impurities. What are the likely contaminants and how can I purify it?
A3: Common impurities include the starting carboxylic acid, the corresponding anhydride, and byproducts from the chlorinating agent.
-
Purification Method: The most common and effective method for purifying this compound is fractional distillation under reduced pressure .[1] This separates the desired product from less volatile impurities like the starting material and anhydride, as well as more volatile remnants of the chlorinating agent. The crude product is often distilled directly from the reaction flask after the initial reaction period.[6]
Q4: How should I handle and store this compound safely?
A4: this compound is a corrosive and moisture-sensitive compound that reacts violently with water.[7][8]
-
Handling: Always handle this chemical in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Avoid contact with skin and eyes, and do not inhale the vapors.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10] Keep it away from water, moisture, strong bases, alcohols, and amines.[8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂ when using thionyl chloride). For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the disappearance of the starting carboxylic acid.[11]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is a standard procedure for the conversion of a carboxylic acid to an acyl chloride.
Materials:
-
4-(4-Fluorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or neat)
-
Round-bottom flask
-
Reflux condenser with a drying tube or nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.
-
To the flask, add 4-(4-fluorophenyl)butyric acid.
-
Slowly add an excess of thionyl chloride (typically 1.2 to 2.0 molar equivalents) to the flask. This can be done neat or in an anhydrous solvent. The addition may be exothermic, so cooling might be necessary.
-
Once the addition is complete, gently heat the mixture to reflux (typically 50-80°C) and stir for 2-4 hours.[12] The reaction is often considered complete when gas evolution ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of acyl chlorides from carboxylic acids.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Byproducts |
| Thionyl Chloride (SOCl₂) | 1.1 - 5.0[13] | None or cat. DMF | Neat or DCM, Toluene | Reflux (50-80)[12] | 2 - 7[12] | SO₂, HCl (gaseous)[1] |
| Oxalyl Chloride ((COCl)₂) | 1.1 - 2.0 | cat. DMF | DCM, Hexane | Room Temperature | 1 - 3 | CO, CO₂, HCl (gaseous) |
| Phosphorus Pentachloride (PCl₅) | 1.0 - 1.2 | None | Neat or CH₂Cl₂ | 0 - 25 | 1 - 2 | POCl₃, HCl[1] |
| Phosphorus Trichloride (PCl₃) | 0.4 - 0.5 | None | Neat | Reflux | 2 - 4 | H₃PO₃[1] |
Visualizations
Reaction Pathway
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 5. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. georganics.sk [georganics.sk]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102285932B - Method for preparing ezetimble intermediate - Google Patents [patents.google.com]
how to avoid hydrolysis of 4-(4-Fluorophenyl)butyryl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 4-(4-Fluorophenyl)butyryl chloride to prevent hydrolysis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Recommended Action(s) |
| Reagent Degradation | My reaction is not proceeding as expected, and I suspect the this compound has degraded. What are the signs of hydrolysis? | Exposure to atmospheric moisture or residual water in solvents or reagents. | Visual Inspection: The reagent should be a clear, colorless to light yellow liquid. Cloudiness or the presence of a white precipitate (4-(4-Fluorophenyl)butyric acid) indicates hydrolysis. Odor: A sharp, pungent odor of hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis, may be noticeable. Analytical Confirmation: Use analytical techniques like ¹H NMR or GC-MS to confirm the presence of 4-(4-Fluorophenyl)butyric acid. |
| Reaction Failure | I've confirmed my starting material is pure, but my acylation reaction is still failing or giving low yields. What could be the problem? | Introduction of moisture during the reaction setup. | Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Dry solvents using appropriate drying agents and distill them under an inert atmosphere. Ensure other reagents are anhydrous. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox. Proper Reagent Handling: Use dry syringes or cannulas to transfer the acyl chloride and other moisture-sensitive reagents. |
| Product Contamination | My final product is contaminated with 4-(4-Fluorophenyl)butyric acid. How can I remove it? | Incomplete reaction or hydrolysis of unreacted acyl chloride during workup. | Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct. Be cautious as this will cause effervescence (CO₂ evolution). Chromatography: If the basic wash is insufficient, purify the product using column chromatography on silica gel. |
| Storage Issues | I've noticed pressure buildup in the bottle of this compound. Is this normal? | This is a sign of hydrolysis. The reaction with water produces HCl gas, which can pressurize the container. | Ventilate Carefully: Open the container cautiously in a well-ventilated fume hood to release the pressure. Assess Purity: After venting, assess the purity of the reagent. If significant hydrolysis has occurred, it may need to be purified or discarded. Improve Storage: Store the reagent in a desiccator or a glovebox to protect it from atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is the reaction of the highly reactive acyl chloride functional group with water. This can be atmospheric moisture, residual water in solvents, or water present in other reagents. The carbonyl carbon in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it very susceptible to nucleophilic attack by water[1].
Q2: How can I minimize exposure to atmospheric moisture when handling the reagent?
A2: To minimize exposure, it is crucial to work under a dry, inert atmosphere such as nitrogen or argon. This can be achieved using a glovebox or a Schlenk line. When not in a controlled atmosphere, handle the reagent quickly and cap the bottle tightly immediately after use. Using a syringe with a long needle to withdraw the liquid through a septum can also significantly reduce moisture exposure.
Q3: What are the ideal storage conditions for this compound?
A3: The ideal storage conditions are in a tightly sealed container, preferably with a PTFE-lined cap, placed inside a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, flushing the headspace of the container with an inert gas before sealing is recommended. Storing in a cool, dry, and well-ventilated area away from incompatible substances like alcohols and amines is also important.
Q4: Can I use solvents directly from the manufacturer's bottle?
A4: It is not recommended. Even "anhydrous" grade solvents can absorb moisture over time once opened. For moisture-sensitive reactions involving this compound, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for dichloromethane) under an inert atmosphere.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on storage and handling. If stored under strictly anhydrous and inert conditions, it can be stable for an extended period. However, with repeated openings of the container, gradual hydrolysis is inevitable. It is good practice to aliquot the reagent into smaller, single-use quantities to preserve the integrity of the bulk supply.
Q6: If my this compound has partially hydrolyzed, can I still use it?
A6: Using partially hydrolyzed reagent is not recommended as it will introduce impurities into your reaction and affect stoichiometry. The presence of 4-(4-Fluorophenyl)butyric acid and HCl can lead to side reactions and lower yields. It is best to purify the acyl chloride before use.
Q7: How can I purify this compound that has partially hydrolyzed?
A7: Purification can be achieved by distillation. The 4-(4-Fluorophenyl)butyric acid is less volatile than the acyl chloride. The distillation should be performed under reduced pressure to avoid thermal decomposition. It is crucial to use a dry distillation apparatus and to collect the distillate under an inert atmosphere.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
Objective: To safely transfer a specific volume of this compound while minimizing exposure to moisture.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, inert gas source (Nitrogen or Argon) with a needle adapter
-
Dry, gas-tight syringe with a long, dry needle
-
Reaction vessel under an inert atmosphere
Procedure:
-
Ensure the reaction vessel is assembled, dried, and purged with an inert gas.
-
Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Puncture the septum with the dry syringe needle.
-
Slowly draw the desired volume of the liquid into the syringe. The positive pressure from the inert gas will aid in this process.
-
Withdraw the syringe and immediately insert the needle into the septum of the reaction vessel.
-
Dispense the reagent into the reaction mixture.
-
Remove the syringe and re-flush the reaction vessel with the inert gas.
Protocol 2: Setting up a Moisture-Sensitive Acylation Reaction
Objective: To perform an acylation reaction using this compound under anhydrous conditions.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Inert gas inlet and outlet (bubbler)
-
Dry syringes and needles
-
Freshly distilled anhydrous solvent (e.g., Dichloromethane, THF)
-
Substrate to be acylated (must be dry)
-
Anhydrous base (e.g., triethylamine, pyridine), if required
-
This compound
Procedure:
-
Assemble the dried glassware while hot and allow it to cool under a stream of inert gas.
-
Add the dry substrate and solvent to the reaction flask via a syringe.
-
If a base is required, add the freshly distilled anhydrous base via a syringe.
-
Cool the reaction mixture to the desired temperature (often 0 °C to control the exothermic reaction).
-
Following the procedure in Protocol 1, slowly add the this compound to the stirred reaction mixture.
-
Allow the reaction to proceed for the designated time, monitoring by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction cautiously by adding it to a cold solution (e.g., ice-water or a saturated ammonium chloride solution).
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for a moisture-sensitive acylation reaction.
References
identifying and minimizing side reactions of 4-(4-Fluorophenyl)butyryl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)butyryl chloride. The information provided aims to help identify and minimize common side reactions encountered during its synthesis, purification, and use in subsequent reactions, particularly Friedel-Crafts acylations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of this compound
Q1: I am preparing this compound from 4-(4-Fluorophenyl)butyric acid and a chlorinating agent. What are the potential side reactions?
A1: The primary side reactions during the conversion of 4-(4-Fluorophenyl)butyric acid to its acyl chloride are the formation of the corresponding anhydride and other impurities depending on the chlorinating agent used.
-
Anhydride Formation: This occurs when the newly formed acyl chloride reacts with the starting carboxylic acid. This can be minimized by the slow addition of the chlorinating agent to the carboxylic acid and ensuring the reaction goes to completion.
-
Side Reactions with Thionyl Chloride (SOCl₂): Thionyl chloride can cause charring or decomposition of organic compounds at high temperatures. It is crucial to control the reaction temperature and use purified thionyl chloride to avoid side reactions.
-
Side Reactions with Oxalyl Chloride ((COCl)₂): While generally a milder and more selective reagent, oxalyl chloride can decompose to produce CO and HCl gas.[1] The reaction is often catalyzed by dimethylformamide (DMF), which can lead to the formation of a carcinogenic byproduct, dimethylcarbamoyl chloride.[2] It is essential to perform the reaction in a well-ventilated fume hood and use only a catalytic amount of DMF.
Troubleshooting Workflow for Acyl Chloride Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
2. Impurities in Starting Material: 4-(4-Fluorophenyl)butyric Acid
Q2: I am synthesizing 4-(4-Fluorophenyl)butyric acid via Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. I am observing an impurity in my final product. What could it be and how can I minimize it?
A2: A common and critical impurity in the synthesis of 4-(4-Fluorophenyl)butyric acid is the desfluoro analog, 4-benzoylbutyric acid . This impurity arises from the presence of benzene in the fluorobenzene starting material. Even small amounts of benzene can react under Friedel-Crafts conditions to produce the non-fluorinated byproduct.
Minimization Strategies:
-
Use High-Purity Fluorobenzene: Start with fluorobenzene that has a very low benzene content.
-
Purification of 4-(4-Fluorophenyl)butyric Acid: The desfluoro impurity can be removed through recrystallization of the carboxylic acid product before its conversion to the acyl chloride.
Table 1: Purification of 4-(4-Fluorophenyl)butyric Acid
| Purification Step | Expected Purity of 4-(4-Fluorophenyl)butyric Acid | Desfluoro Impurity Level |
| Initial crude product | Variable | Can be significant |
| After recrystallization | >99.5% | <0.1% |
3. Side Reactions During Use: Friedel-Crafts Acylation
Q3: I am using this compound in a Friedel-Crafts acylation reaction and obtaining a significant amount of a byproduct. What is the likely side reaction?
A3: The most common side reaction when using this compound in a Friedel-Crafts acylation is intramolecular cyclization , which leads to the formation of 7-fluoro-1-tetralone . This occurs because the acyl chloride can react with its own phenyl ring instead of the intended substrate.
Logical Relationship of Intermolecular vs. Intramolecular Acylation
Caption: Factors influencing intermolecular vs. intramolecular Friedel-Crafts acylation.
Q4: How can I minimize the intramolecular cyclization to 7-fluoro-1-tetralone?
A4: Minimizing the formation of the tetralone byproduct involves carefully controlling the reaction conditions to favor the intermolecular reaction.
-
Choice of Lewis Acid: Use a milder Lewis acid. Strong Lewis acids like AlCl₃ strongly promote intramolecular cyclization. Consider alternatives like FeCl₃ or ZnCl₂.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Higher temperatures provide the activation energy needed for the intramolecular reaction.
-
Order of Addition: Add the this compound slowly to the mixture of the substrate and the Lewis acid. This keeps the concentration of the acyl chloride low at any given time, reducing the probability of the intramolecular reaction.
-
Substrate Reactivity: If your substrate is highly reactive, it will compete more effectively for the acyl chloride, reducing the extent of the side reaction.
Table 2: Influence of Lewis Acid on Intramolecular Cyclization
| Lewis Acid | Relative Strength | Tendency for Intramolecular Cyclization |
| AlCl₃ | Strong | High |
| FeCl₃ | Moderate | Medium |
| ZnCl₂ | Mild | Low |
4. Handling and Storage
Q5: My this compound seems to have degraded over time. What is the likely cause and how can I prevent it?
A5: this compound is an acyl chloride and is therefore highly susceptible to hydrolysis . It will react with moisture from the air to hydrolyze back to 4-(4-Fluorophenyl)butyric acid and hydrochloric acid.
Prevention of Hydrolysis:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware for all reactions.
Hydrolysis Pathway
Caption: The hydrolysis pathway of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(4-Fluorophenyl)butyric acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the carboxylic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Protocol 2: Minimizing Intramolecular Cyclization in a Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask under an inert atmosphere, add the aromatic substrate and a suitable dry solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a mild Lewis acid (e.g., FeCl₃ or ZnCl₂) to the cooled mixture with stirring.
-
In a separate flask, dissolve this compound in the same dry solvent.
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Add the solution of this compound dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, brine, and dry over an anhydrous salt (e.g., MgSO₄).
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Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
References
proper storage conditions for 4-(4-Fluorophenyl)butyryl chloride to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of 4-(4-Fluorophenyl)butyryl chloride to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and well-ventilated area. It is highly sensitive to moisture and should be protected from atmospheric humidity. For long-term storage, refrigeration is recommended.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is hydrolysis.[1] As an acyl chloride, it readily reacts with water, including atmospheric moisture, to hydrolyze back to its corresponding carboxylic acid, 4-(4-Fluorophenyl)butyric acid, and hydrochloric acid (HCl).[1] This reaction is often rapid and can significantly impact the purity and reactivity of the compound in subsequent experimental steps.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include fuming when exposed to air, which is the reaction with atmospheric moisture to produce HCl gas.[1] The liquid may also become cloudy or develop a precipitate of the hydrolyzed carboxylic acid. A strong, pungent, and irritating odor of HCl is also a key indicator of hydrolysis.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly discouraged. Exposure to air will initiate hydrolysis, reducing the purity of the acyl chloride and introducing its corresponding carboxylic acid as an impurity. This can lead to lower yields, unexpected side products, and difficulty in purification in your subsequent reactions. It is recommended to use a fresh, properly stored sample for best results.
Q5: What are some potential impurities I might find in my this compound sample?
A5: Besides the hydrolysis product, 4-(4-Fluorophenyl)butyric acid, potential impurities can arise from the synthesis process. The synthesis of the precursor, 4-(4-fluorobenzoyl)butyric acid, can introduce a desfluoro analog impurity (4-benzoylbutyric acid) if the starting fluorobenzene contains benzene. While the chlorination step to form the acyl chloride is generally clean, residual starting material or byproducts from the chlorinating agent (e.g., thionyl chloride) could be present.
Storage Conditions Summary
For easy reference, the recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, preferably amber glass | Prevents moisture ingress and protects from light. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety. |
| Incompatibilities | Water, alcohols, amines, strong bases, oxidizing agents | Reacts readily with these substances.[2] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
Issue 1: Low or No Yield in Acylation Reaction
If you are experiencing a low or no yield in your acylation reaction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no yield in acylation reactions.
Issue 2: Formation of Unexpected Side Products
The presence of unexpected side products can often be traced back to the quality of the starting acyl chloride or the reaction setup.
Caption: Troubleshooting workflow for the formation of unexpected side products.
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method to determine the purity of this compound and quantify the amount of the corresponding carboxylic acid impurity.
1. Materials:
- This compound sample
- Anhydrous deuterated chloroform (CDCl₃)
- High-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)
- NMR tubes and caps
- Inert atmosphere glovebox or Schlenk line
2. Sample Preparation (perform under inert atmosphere):
- Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial. Record the exact weight.
- Accurately weigh approximately 30-50 mg of the this compound sample into the same vial. Record the exact weight.
- Dissolve the mixture in approximately 0.7 mL of anhydrous CDCl₃.
- Transfer the solution to an NMR tube and cap it tightly.
3. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. Key parameters include:
- A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest. A d1 of 30 seconds is generally sufficient.
- A 90° pulse angle.
- Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
4. Data Processing and Analysis:
- Process the spectrum with minimal line broadening and careful phasing and baseline correction.
- Identify the characteristic signals for:
- This compound: Look for the triplet at approximately 2.9-3.1 ppm (CH₂ next to the carbonyl group).
- 4-(4-Fluorophenyl)butyric acid: Look for the triplet at approximately 2.6-2.8 ppm (CH₂ next to the carboxylic acid group).
- Internal Standard: Identify a well-resolved signal from the internal standard.
- Integrate the selected signals.
- Calculate the purity using the following formula:
References
Technical Support Center: Troubleshooting Low Yields in 4-(4-Fluorophenyl)butyryl Chloride Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in reactions involving 4-(4-Fluorophenyl)butyryl chloride. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate easy understanding and application in a laboratory setting.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of this compound
Q1: My synthesis of this compound from 4-(4-Fluorophenyl)butyric acid using thionyl chloride is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the conversion of 4-(4-Fluorophenyl)butyric acid to its acyl chloride are often attributable to several factors. Below are common issues and their respective solutions:
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Moisture Contamination: Thionyl chloride reacts readily with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and lead to the formation of hydrochloric acid, reducing the overall yield.
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Solution: Ensure that the 4-(4-Fluorophenyl)butyric acid is thoroughly dried before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution: A modest excess of thionyl chloride (typically 1.2 to 1.5 equivalents) can help drive the reaction to completion. Gentle heating (reflux) is also commonly employed to increase the reaction rate.[1] Monitoring the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.
-
-
Side Product Formation: The formation of 4-(4-Fluorophenyl)butyric anhydride is a possible side reaction that can reduce the yield of the desired acyl chloride.[1]
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Solution: This can sometimes be minimized by controlling the reaction temperature. Adding the carboxylic acid to cooled thionyl chloride may also be beneficial.
-
-
Product Degradation: this compound, like many acyl chlorides, can be sensitive to prolonged heating.
-
Solution: Avoid excessive heating or prolonged reaction times once the reaction is complete. Prompt work-up and purification are recommended.
-
-
Inefficient Purification: Loss of product during the purification step can significantly impact the final yield.
-
Solution: Purification is typically achieved by vacuum distillation. Ensure the distillation apparatus is efficient and that the collection fractions are carefully monitored to avoid loss of the product.
-
Q2: What are the pros and cons of using thionyl chloride versus oxalyl chloride for the preparation of this compound?
A2: Both thionyl chloride and oxalyl chloride are effective reagents for this transformation, and the choice often depends on the specific requirements of the synthesis.
-
Thionyl Chloride (SOCl₂): This reagent is widely used due to its cost-effectiveness. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[2] However, reactions with thionyl chloride may require heating, which could be a disadvantage for thermally sensitive substrates.
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is generally more reactive than thionyl chloride and can often be used under milder conditions (e.g., at room temperature or below).[3] The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous. It is often the reagent of choice for small-scale preparations where high purity is paramount. A catalytic amount of dimethylformamide (DMF) is frequently added to facilitate the reaction.[3]
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids
| Reagent | Typical Conditions | Advantages | Common Issues & Mitigation |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., toluene), often with reflux. | Cost-effective; gaseous byproducts simplify work-up.[2] | Anhydride formation (mitigate by controlling temperature)[1]; potential for charring with sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) ** | Anhydrous aprotic solvent (e.g., CH₂Cl₂), catalytic DMF, 0°C to room temperature. | High reactivity, mild reaction conditions, clean reaction with gaseous byproducts.[3] | More expensive than thionyl chloride; highly sensitive to moisture. |
Section 2: Troubleshooting Friedel-Crafts Acylation Reactions
Q3: I'm experiencing low yields in a Friedel-Crafts acylation reaction using this compound. What are the potential problems?
A3: Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is sensitive to several factors that can lead to low yields.
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Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly slower on aromatic rings bearing electron-withdrawing groups. The fluorine atom on the this compound is deactivating, and if the aromatic substrate is also deactivated (e.g., nitrobenzene, benzonitrile), the reaction may not proceed efficiently.[4]
-
Solution: If possible, use a more electron-rich (activated) aromatic substrate. Alternatively, more forcing conditions, such as a stronger Lewis acid or higher temperatures, may be required, but this can also lead to side reactions.
-
-
Catalyst Inactivation: Lewis acids used as catalysts, such as aluminum chloride (AlCl₃), are highly hygroscopic and will be deactivated by any moisture present in the reaction.[5]
-
Solution: Use freshly opened or properly stored anhydrous Lewis acids. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst complexes with the carbonyl group of the product ketone. This complexation means that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.[6]
-
Solution: Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acyl chloride.
-
-
Substrate/Product Solubility: Poor solubility of the starting materials or the product in the reaction solvent can hinder the reaction.
-
Solution: Choose a solvent in which all components are reasonably soluble. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and nitrobenzene.
-
Q4: Is intramolecular Friedel-Crafts acylation a viable reaction for this compound?
A4: Yes, an intramolecular Friedel-Crafts acylation of this compound is a feasible reaction that would lead to the formation of 7-fluoro-1-tetralone. This type of reaction is a common strategy for the synthesis of polycyclic ketone systems.[7][8]
-
Key Considerations for Intramolecular Cyclization:
-
A strong acid catalyst is required. This can be a Lewis acid like AlCl₃ or a Brønsted acid such as polyphosphoric acid (PPA) or hexafluoro-2-propanol (HFIP).[7]
-
The reaction is typically performed in a suitable solvent that can facilitate the reaction without participating in it.
-
The fluorine atom on the aromatic ring is an ortho-, para- director, but since the para position is blocked, cyclization will occur at one of the ortho positions.
-
Experimental Protocols
Protocol 1: Synthesis of this compound with Oxalyl Chloride
This protocol is adapted from a general procedure for the synthesis of an acyl chloride from a carboxylic acid.[7][9]
Materials:
-
4-(4-Fluorophenyl)butyric acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringe
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-(4-Fluorophenyl)butyric acid (1.0 equivalent).
-
Add anhydrous CH₂Cl₂ to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.3 to 1.5 equivalents) dropwise via syringe. Effervescence should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can be used directly or purified by vacuum distillation.
Protocol 2: Intermolecular Friedel-Crafts Acylation of Anisole
This protocol is based on a standard procedure for the Friedel-Crafts acylation of anisole.[5][10][11]
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up an oven-dried round-bottom flask with an addition funnel and an inert gas inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous CH₂Cl₂.
-
Cool the suspension to 0°C in an ice bath.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
Prepare a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 1-2 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting guide for low yields in reactions with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. condor.depaul.edu [condor.depaul.edu]
removal of unreacted starting materials from 4-(4-Fluorophenyl)butyryl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)butyryl chloride. The following information is designed to address specific issues that may be encountered during the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized from 4-(4-fluorophenyl)butyric acid and a chlorinating agent (e.g., thionyl chloride)?
A1: The most common impurities are:
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Unreacted 4-(4-fluorophenyl)butyric acid: Incomplete reaction can leave a significant amount of the starting carboxylic acid.
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Excess Chlorinating Agent: Reagents like thionyl chloride or oxalyl chloride are often used in excess to drive the reaction to completion.
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Anhydride Formation: A potential side-reaction can lead to the formation of 4-(4-fluorophenyl)butyric anhydride.
-
Gaseous Byproducts: In the case of thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl) are produced as gaseous byproducts.[1][2][3]
Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted 4-(4-fluorophenyl)butyric acid?
A2: Thin-Layer Chromatography (TLC) is a common method. However, acyl chlorides are highly reactive and can hydrolyze back to the carboxylic acid on a standard silica TLC plate.[4] To circumvent this, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol or benzylamine. This converts the this compound into a more stable ester or amide, which can then be easily distinguished from the starting carboxylic acid on a TLC plate.[5] The disappearance of the starting acid spot indicates the completion of the reaction.
Q3: What is the most effective method for removing excess thionyl chloride after the reaction?
A3: The most common and effective method is distillation under reduced pressure. Thionyl chloride has a boiling point of 76 °C at atmospheric pressure, which is significantly lower than that of this compound. Applying a vacuum will further lower its boiling point, allowing for its efficient removal.[2] Co-evaporation with a dry, inert solvent like toluene can also help to azeotropically remove the last traces of thionyl chloride.[5]
Q4: I am having trouble separating the product from the unreacted starting material by distillation. What should I do?
Q5: Are there any non-distillation methods to purify this compound?
A5: While distillation is the preferred method for volatile acyl chlorides, other techniques can be considered, although they may be less straightforward.
-
Aqueous Workup (with caution): Acyl chlorides react violently with water.[6][8] However, a carefully controlled quench into ice-cold water or a biphasic wash with a non-polar organic solvent and a weak base (like sodium bicarbonate solution) can be used to remove the acidic starting material. This method risks partial hydrolysis of the product and should be performed quickly at low temperatures.
-
Chromatography: Column chromatography is generally not recommended for reactive compounds like acyl chlorides as they can react with the stationary phase (e.g., silica gel).[5] If attempted, it must be done with rigorously dried solvents and a non-polar stationary phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with starting material (4-(4-fluorophenyl)butyric acid) after distillation. | - Incomplete reaction. - Inefficient distillation setup. | - Ensure the initial reaction has gone to completion using a quenched TLC analysis. - Use a fractional distillation column with a higher number of theoretical plates. - Perform the distillation under a higher vacuum. |
| Product is dark or discolored. | - The reaction may have been run at too high a temperature, causing decomposition. - The starting materials or solvents may not have been sufficiently dry. | - Run the reaction at the recommended temperature. - Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. |
| Low yield of purified product. | - Incomplete reaction. - Loss of product during workup or distillation. - Hydrolysis of the acyl chloride. | - Monitor the reaction to ensure completion. - Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. - Ensure all workup and distillation equipment is completely dry. |
| Vigorous, uncontrolled reaction during workup. | - Quenching the reaction mixture too quickly with water or a protic solvent. | - Add the quenching agent (e.g., ice water) slowly and with efficient stirring to a cooled reaction mixture. |
| Difficulty removing the last traces of chlorinating agent. | - Thionyl chloride can be persistent. | - After the initial distillation of the bulk of the excess reagent, add a dry, inert solvent like toluene and re-distill to azeotropically remove the remaining traces. |
Experimental Protocol: Purification of this compound by Vacuum Distillation
This protocol assumes the synthesis of this compound from 4-(4-fluorophenyl)butyric acid using thionyl chloride.
1. Removal of Excess Thionyl Chloride:
-
After the reaction is deemed complete, assemble a distillation apparatus.
-
Distill off the excess thionyl chloride (boiling point 76 °C at atmospheric pressure) under atmospheric pressure or a slight vacuum. The receiving flask should be cooled in an ice bath.
2. Fractional Distillation of the Product:
-
Once the bulk of the thionyl chloride is removed, allow the reaction flask to cool.
-
Reconfigure the apparatus for fractional vacuum distillation. Use a short-path distillation head or a Vigreux column.
-
Slowly and carefully apply a high vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction corresponding to this compound. The exact boiling point will depend on the vacuum achieved. For reference, unsubstituted 4-phenylbutyryl chloride has a boiling point of 244 °C at atmospheric pressure. The boiling point under vacuum will be significantly lower.
-
Monitor the distillation carefully, collecting the main fraction at a constant temperature.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 4-(4-Fluorophenyl)butyric acid | 182.19 | ~332 (Predicted) | Starting material. |
| Thionyl chloride | 118.97 | 76 | Chlorinating agent. |
| This compound | 200.63 | Not available (expected to be >200 at atm. pressure) | Product. |
| n-Butyryl chloride | 106.55 | 102 | Reference compound.[6][7][8] |
| 4-Phenylbutyryl chloride | 182.65 | 244 | Reference compound. |
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alignchemical.com [alignchemical.com]
Technical Support Center: Catalyst Deactivation in 4-(4-Fluorophenyl)butyryl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during the synthesis of 4-(4-Fluorophenyl)butyryl chloride and related Friedel-Crafts acylation reactions.
Troubleshooting Guides
Issue: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction showing low or no conversion to the desired 4-(4-Fluorophenyl)butan-1-one? | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be inactive due to improper handling or storage. | 1. Use fresh, anhydrous catalyst: Aluminum chloride is highly hygroscopic and reacts with atmospheric moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Verify catalyst quality: Use a fresh batch of catalyst from a reputable supplier. 3. Consider alternative catalysts: For challenging acylations, explore more robust catalysts like rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or hafnium triflate (Hf(OTf)₄).[2] |
| Product-Catalyst Complexation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. This is a primary reason why stoichiometric amounts of catalyst are often required.[3] | 1. Increase catalyst loading: If using a traditional Lewis acid like AlCl₃, ensure a stoichiometric amount (at least one equivalent) relative to the acylating agent is used. 2. Aqueous work-up: The product-catalyst complex is typically broken during an aqueous work-up. Ensure this step is performed correctly to isolate the product. | |
| Deactivated Aromatic Ring: While fluorobenzene is generally suitable for Friedel-Crafts acylation, the presence of strongly deactivating groups on the aromatic ring can inhibit the reaction.[4][5][6] | 1. Check starting material purity: Ensure your fluorobenzene is free from contaminants with strongly deactivating substituents. | |
| Presence of Catalyst Poisons: Impurities in the reactants or solvent can act as poisons for the catalyst. | 1. Purify reactants: Ensure 4-chlorobutyryl chloride and fluorobenzene are of high purity. Distillation of reactants may be necessary. 2. Use anhydrous solvents: Water is a known inhibitor of Lewis acid catalysts.[1] Use freshly dried, anhydrous solvents. |
Issue: Catalyst Deactivation and Poor Reusability
| Question | Possible Cause | Troubleshooting Steps |
| My reusable catalyst (e.g., a lanthanide triflate) is losing activity after a few cycles. What could be the cause? | Leaching of the Active Species: The active catalytic species may be leaching from the support or dissolving into the reaction medium. | 1. Choose an appropriate solvent system: For fluorous-tagged catalysts, a fluorous biphasic system can help in catalyst recovery.[2] 2. Consider solid-supported catalysts: Immobilizing the catalyst on a solid support like silica gel can minimize leaching. |
| Fouling of the Catalyst Surface: Organic byproducts or polymers can deposit on the catalyst surface, blocking active sites. | 1. Optimize reaction conditions: Lowering the reaction temperature or reducing reaction time may minimize the formation of byproducts. 2. Implement a catalyst regeneration protocol: Washing the catalyst with an appropriate solvent or a mild acid/base solution may remove adsorbed species. | |
| Poisoning by Impurities: Trace impurities in the reactants or formed during the reaction can irreversibly bind to the catalyst's active sites. | 1. Identify potential poisons: Common catalyst poisons include sulfur compounds, nitrogen-containing compounds (amines, amides), and water.[7] Impurities from the synthesis of 4-chlorobutyryl chloride (e.g., residual DMF or pyridine from syntheses using thionyl chloride) could be a source. 2. Purify reactants: High-purity reactants are crucial for catalyst longevity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the acylation of fluorobenzene with 4-chlorobutyryl chloride?
A1: Traditionally, aluminum chloride (AlCl₃) has been widely used. However, due to its requirement in stoichiometric amounts and the generation of corrosive waste, more modern and reusable catalysts are preferred. These include rare earth triflates like scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and lanthanum triflate (La(OTf)₃), as well as other metal triflates like hafnium triflate (Hf(OTf)₄).[2][7] Solid acid catalysts such as sulfated zirconia have also shown promise.
Q2: Why does AlCl₃ need to be used in stoichiometric amounts in Friedel-Crafts acylation?
A2: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a strong complex with the Lewis acid catalyst, AlCl₃. This complex is often inactive, so the catalyst is not regenerated to participate in further catalytic cycles.[3] Therefore, at least one equivalent of AlCl₃ per equivalent of the ketone product is required.
Q3: Can I reuse my lanthanide triflate catalyst? If so, for how many cycles?
A3: Yes, lanthanide triflates are known for their reusability.[8] However, the exact number of cycles depends on the specific reaction conditions, purity of reactants, and the regeneration protocol. While literature suggests they can be reused without a significant loss in activity, it is recommended to monitor the catalyst's performance for your specific reaction. For the acylation of fluorobenzene, some studies have shown that catalysts like La(OTf)₃ can be repeatedly used.[7]
Q4: What are the signs of catalyst deactivation in my reaction?
A4: Signs of catalyst deactivation include a decrease in reaction rate, lower product yield over time or with catalyst reuse, and the need for harsher reaction conditions (e.g., higher temperature or longer reaction times) to achieve the same conversion.
Q5: Are there any "green" alternatives to traditional Lewis acid catalysts?
A5: Yes, the development of environmentally benign catalysts is an active area of research. Reusable catalysts like rare earth triflates and solid-supported catalysts are considered greener alternatives as they reduce waste.[2] Using ionic liquids as both the solvent and catalyst is another approach being explored to create more sustainable processes.[3][9]
Quantitative Data on Catalyst Performance
The following table summarizes available data on the performance of various catalysts in Friedel-Crafts acylation reactions. Note that data specific to the this compound reaction is limited, and performance may vary.
| Catalyst System | Substrate | Acylating Agent | Yield (%) | Reusability | Reference |
| La(OTf)₃ / TfOH | Fluorobenzene | Benzoyl chloride | 87 | Can be repeatedly used | [7] |
| Hf(OTf)₄ / TfOH | Fluorobenzene | Various acid chlorides | Good yields | Not specified | [2] |
| Yb(OTf)₃ | Anisole | Acetic anhydride | 93 | Not specified | |
| ZnO | Various aromatics | Various acid chlorides | Good yields | Reusable up to 3 times | |
| Iron(III) chloride hexahydrate in TAAILs | Benzene derivatives | Acetic anhydride | 65-94 | Reusable for 3 consecutive runs | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Fluorobenzene with a Reusable Lanthanide Triflate Catalyst
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Catalyst Activation (if necessary): Dry the lanthanide triflate catalyst (e.g., Sc(OTf)₃) under vacuum at 100-120 °C for 4 hours to remove any adsorbed water.
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Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the lanthanide triflate catalyst (typically 1-10 mol%).
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Addition of Reactants: Under a nitrogen atmosphere, add the solvent (e.g., anhydrous nitrobenzene or a solvent-free system), followed by fluorobenzene (1.2 equivalents) and 4-chlorobutyryl chloride (1 equivalent).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer containing the catalyst can be carefully evaporated to recover the catalyst for reuse.
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Regeneration of a Lanthanide Triflate Catalyst
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Recovery: After the aqueous work-up of the reaction, collect the aqueous layer containing the dissolved lanthanide triflate.
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Evaporation: Remove the water under reduced pressure to obtain the solid catalyst.
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Washing (optional): If significant organic residues are present, wash the recovered solid with a small amount of a non-coordinating organic solvent (e.g., hexane) and dry.
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Drying: Dry the recovered catalyst under high vacuum at 100-120 °C for at least 4 hours before reuse to ensure it is anhydrous.
Visualizations
Caption: General workflow for the Friedel-Crafts acylation of fluorobenzene.
Caption: Troubleshooting flowchart for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Friedel-Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-Fluorophenyl)butyryl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-fluorophenyl)butyryl chloride, particularly addressing the challenges associated with scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the reaction of 4-(4-Fluorophenyl)butyric acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its efficiency and the convenient removal of byproducts.[1][2][3] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion.
Q2: What are the primary safety concerns when working with thionyl chloride on a larger scale?
Thionyl chloride is a hazardous substance that requires strict safety protocols, especially during scale-up operations. Key concerns include:
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High Reactivity with Water: It reacts violently with water, releasing toxic and corrosive gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] All equipment must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.
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Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled and corrosive to the skin, eyes, and respiratory tract.[4] Adequate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, is mandatory. The reaction and work-up should be performed in a well-ventilated fume hood.
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Exothermic Reaction: The reaction with carboxylic acids can be exothermic, necessitating controlled addition of reagents and efficient heat dissipation to prevent thermal runaways, especially in large reactors.
Q3: What are the major byproducts in the synthesis of this compound using thionyl chloride?
The primary byproducts of the reaction between a carboxylic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be removed from the reaction mixture.[1] However, a potential side reaction is the formation of the corresponding acid anhydride, in this case, 4-(4-Fluorophenyl)butyric anhydride. This can occur if the reaction temperature is not properly controlled.[5]
Q4: How can the purity of this compound be assessed?
The purity of the final product can be determined using standard analytical techniques such as:
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Gas Chromatography (GC): To quantify the amount of the desired product and identify any volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the acyl chloride functional group (C=O stretch typically around 1800 cm⁻¹) and the absence of the carboxylic acid hydroxyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or old thionyl chloride. | Use a fresh, unopened bottle of thionyl chloride or distill the existing stock before use. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Ensure the reaction is allowed to proceed for a sufficient duration. | |
| Presence of water in the starting material or solvent. | Dry the 4-(4-Fluorophenyl)butyric acid and any solvent used under vacuum before the reaction. Ensure all glassware is oven-dried.[5] | |
| Formation of Significant Amount of Byproduct (e.g., Anhydride) | Poor temperature control during the addition of thionyl chloride. | Add the thionyl chloride dropwise to the carboxylic acid solution while maintaining a low and controlled temperature, for instance, by using an ice bath.[5] |
| Product Decomposes During Work-up or Purification | Hydrolysis of the acyl chloride due to exposure to moisture. | Perform all work-up and purification steps under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| High temperatures during distillation. | Purify the this compound via vacuum distillation to lower the boiling point and minimize thermal decomposition. | |
| Difficulty in Removing Excess Thionyl Chloride | Insufficient evaporation or distillation. | After the reaction is complete, remove the excess thionyl chloride by rotary evaporation. For larger scales, fractional distillation under reduced pressure is effective for separating the product from residual thionyl chloride.[6] |
| Corrosion of Equipment | Reaction of acidic byproducts (HCl) with metallic components. | Use glass or glass-lined reactors and equipment. Ensure that any stainless steel components are compatible with the reaction conditions. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
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Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 4-(4-Fluorophenyl)butyric acid.
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Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid through the dropping funnel at room temperature or while cooling in an ice bath to control the initial exotherm.
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Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC after quenching with methanol).
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Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum.
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Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data for Similar Acyl Chloride Syntheses
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scale | Reference |
| γ-Butyrolactone | Thionyl Chloride | Zinc Chloride | - | - | ~87 | - | Industrial | [7] |
| γ-Butyrolactone | Bis(trichloromethyl) carbonate | N,N-dimethylaniline | o-chlorotoluene | 120 | 91.4 | 93.6 (GC) | 8.58 g | [7] |
| γ-Butyrolactone | Thionyl Chloride | Mixed (ZnO, CuO, H₂SO₄) | - | 50-80 | >90 | >99 | 1000 kg | [8] |
Process Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis of this compound and a decision-making process for troubleshooting common issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 8. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]
moisture sensitivity of 4-(4-Fluorophenyl)butyryl chloride and handling techniques
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of experiments involving the moisture-sensitive reagent, 4-(4-Fluorophenyl)butyryl chloride.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Acylation Reaction
Possible Cause: The primary suspect is the degradation of this compound due to exposure to moisture. Acyl chlorides readily hydrolyze to form the corresponding carboxylic acid, which is generally unreactive under acylation conditions.
Troubleshooting Steps:
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Verify Reagent Quality:
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If the bottle has been opened previously, the reagent may have been compromised.
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A pungent, acidic odor (due to HCl gas formation) upon opening the container is a strong indicator of hydrolysis.
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Consider running a simple analytical test, such as an IR spectrum, to check for the presence of a broad O-H stretch characteristic of a carboxylic acid.
-
-
Review Handling Technique:
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Ensure all glassware was rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
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Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
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Employ syringe techniques for transferring the reagent, and maintain a positive pressure of inert gas in the reaction vessel.
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-
Check Reaction Conditions:
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Ensure that all other reagents and substrates are anhydrous.
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If the reaction involves a base (e.g., pyridine, triethylamine), ensure it is dry.
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Inconsistent exposure to atmospheric moisture during reagent transfer or reaction setup.
Troubleshooting Steps:
-
Standardize Handling Protocol:
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Reagent Aliquoting:
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If the reagent is to be used multiple times, consider aliquoting the contents of a new bottle into smaller, sealed vials under an inert atmosphere. This minimizes the exposure of the bulk reagent to moisture with each use.
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Issue 3: Formation of Unexpected Byproducts
Possible Cause: Side reactions resulting from the presence of water or other nucleophiles. The primary byproduct from moisture exposure is 4-(4-fluorophenyl)butanoic acid.
Troubleshooting Steps:
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Analyze Byproducts:
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Use analytical techniques (e.g., NMR, LC-MS) to identify the structure of the byproducts. This can provide clues about the source of contamination.
-
-
Purify Starting Materials:
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Ensure the purity and dryness of all starting materials, not just the this compound.
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Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of ignition and moisture. Storage in a desiccator can provide an additional layer of protection.
Q2: What are the visible signs of degradation of this compound?
A2: A fuming appearance upon opening the container, caused by the reaction with moist air to form HCl gas, is a clear sign of reactivity. The liquid may also appear cloudy or contain solid precipitates of the corresponding carboxylic acid.
Q3: What personal protective equipment (PPE) should I wear when handling this reagent?
A3: Always work in a certified chemical fume hood. Wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, and a flame-resistant lab coat.[1][3]
Q4: Can I use a solvent from a bottle that has been opened before?
A4: It is strongly recommended to use anhydrous solvents from a freshly opened bottle or solvents that have been specifically dried and stored under an inert atmosphere. Solvents can absorb atmospheric moisture over time, which will react with the acyl chloride.
Q5: What should I do in case of a small spill?
A5: For a small spill, absorb the liquid with an inert, dry material such as vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent should then be collected in a sealed container for proper disposal. The area should be well-ventilated to disperse any HCl gas.
Q6: How does the fluorine substituent affect the reactivity of this compound compared to butyryl chloride?
A6: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to the unsubstituted analog. However, for practical handling purposes, both should be treated as highly moisture-sensitive.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Synonyms | Benzenebutanoyl chloride, 4-fluoro- | - |
| Molecular Formula | C₁₀H₁₀ClFO | - |
| Molecular Weight | 200.64 g/mol | - |
| Boiling Point | Approx. 115-117 °C at 10 mmHg | - |
| Storage Temperature | 2-8°C (Refrigerated) | General recommendation for reactive chemicals |
| Handling Atmosphere | Inert (Nitrogen or Argon) | [2] |
| Recommended Solvents | Anhydrous Dichloromethane, Tetrahydrofuran, Diethyl ether | General practice for acylation |
| Incompatible Materials | Water, Alcohols, Amines, Strong bases, Oxidizing agents | General knowledge of acyl chlorides |
Experimental Protocol: Representative Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound using this compound. This is a representative protocol and may need to be optimized for specific substrates.
Materials:
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This compound
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Aromatic substrate (e.g., benzene, toluene)
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Inert gas (Nitrogen or Argon)
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Oven-dried or flame-dried glassware
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Magnetic stirrer and stir bar
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Syringes and needles
Procedure:
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Setup: Assemble the reaction glassware (a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel) and dry it thoroughly in an oven or by flame-drying under a stream of inert gas. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
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Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0°C in an ice bath.
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Substrate Addition: To the cooled suspension, add the aromatic substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM via a syringe.
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Acyl Chloride Addition: Draw this compound (1.05 equivalents) into a dry syringe and add it dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
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Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This should be done in a fume hood with the sash pulled down, as HCl gas will be evolved.
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(4-Fluorophenyl)butyryl chloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to characterize 4-(4-Fluorophenyl)butyryl chloride and its structurally related alternatives. The information presented is intended to assist researchers in selecting appropriate analytical methodologies for quality control, reaction monitoring, and impurity profiling.
Introduction to this compound and its Alternatives
This compound is a reactive acyl chloride used as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Due to its reactivity, ensuring its purity and identity is crucial for the successful outcome of synthetic processes. This guide compares the analytical characteristics of this compound with three common alternatives: Butyryl chloride, 4-Chlorobutyryl chloride, and 4-(4-Bromophenyl)butanoyl chloride. These alternatives offer variations in the substituent on the phenyl ring or the absence of the phenyl ring altogether, providing a useful comparative framework.
Analytical Techniques and Comparative Data
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of these acyl chlorides. The following sections detail the expected and reported data for each compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1. These properties are fundamental for handling, storage, and for predicting behavior in chromatographic systems.
| Property | This compound (Predicted) | Butyryl chloride | 4-Chlorobutyryl chloride | 4-(4-Bromophenyl)butanoyl chloride |
| Molecular Formula | C₁₀H₁₀ClFO | C₄H₇ClO | C₄H₆Cl₂O | C₁₀H₁₀BrClO |
| Molecular Weight ( g/mol ) | 200.64 | 106.55[1] | 141.00[2] | 261.54[3] |
| Boiling Point (°C) | Not available | 101-102[1] | 173-174[2] | Not available |
| Density (g/mL) | Not available | 1.0263 (at 20°C)[1] | 1.26 (at 25°C)[2] | Not available |
| Refractive Index (n20/D) | Not available | 1.412[1] | 1.461[2] | Not available |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for the compounds are summarized in Tables 2 and 3.
Table 2: Comparative ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Protons | This compound (Predicted) | Butyryl chloride[4] | 4-Chlorobutyryl chloride[5] | 4-(4-Bromophenyl)butanoyl chloride[3] |
| -CH₂-C=O | 2.9 - 3.1 (t) | 2.89 (t) | 3.16 (t) | ~2.9 (t) |
| -CH₂-CH₂-C=O | 2.0 - 2.2 (m) | 1.76 (sextet) | 2.25 (m) | ~2.2 (m) |
| Ar-CH₂- | 2.6 - 2.8 (t) | - | 3.65 (t) | ~2.7 (t) |
| -CH₃ | - | 1.02 (t) | - | - |
| Aromatic H | 7.0 - 7.3 (m) | - | - | 7.0 - 7.5 (m) |
Table 3: Comparative ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Carbon | This compound (Predicted) | Butyryl chloride[6] | 4-Chlorobutyryl chloride |
| C=O | ~173 | 173.8 | ~173 |
| -CH₂-C=O | ~45 | 45.9 | ~45 |
| -CH₂-CH₂-C=O | ~26 | 18.2 | ~27 |
| Ar-CH₂- | ~34 | - | 44.3 |
| -CH₃ | - | 13.5 | - |
| Aromatic C | 115-165 (multiple peaks) | - | - |
| C-F | ~162 (d, ¹JCF ≈ 245 Hz) | - | - |
Note: Predicted values for this compound are based on established substituent effects and data from analogous compounds.
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic strong carbonyl (C=O) stretch of the acyl chloride group is a key diagnostic peak.
Table 4: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Butyryl chloride[7][8] | 4-Chlorobutyryl chloride[9] | 4-(4-Bromophenyl)butanoyl chloride[3] |
| C=O Stretch | ~1800 | ~1800 | ~1803 | ~1800 |
| C-Cl Stretch | 600 - 800 | 600 - 800 | 600 - 800 | 600 - 800 |
| Aromatic C=C Stretch | 1500 - 1600 | - | - | 1500 - 1600 |
| C-F Stretch | 1150 - 1250 | - | - | - |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of acyl chlorides and for separating them from starting materials, byproducts, and degradation products.
GC-MS is a highly sensitive technique for the analysis of volatile compounds. Due to the reactivity of acyl chlorides, derivatization may sometimes be employed, although direct analysis is also possible.[10]
Table 5: Comparative GC-MS Parameters
| Parameter | This compound (Proposed) | Butyryl chloride[1] | 4-Chlorobutyryl chloride[11] | 4-(4-Bromophenyl)butanoyl chloride (Proposed) |
| Column | DB-5 or similar non-polar | Non-polar capillary | DB-5 (30m x 0.32mm, 0.25µm) | DB-5 or similar non-polar |
| Injector Temp (°C) | 250 | Not specified | 250 | 280 |
| Detector Temp (°C) | 280 | Not specified | 260 | 300 |
| Carrier Gas | Helium | Helium | Helium | Helium |
| Key Mass Fragments (m/z) | Predicted: 200 (M+), 165, 109 | 106 (M+), 71, 43 | 140 (M+), 105, 104, 75 | Predicted: 262/260 (M+), 185/183, 157/155 |
HPLC analysis of acyl chlorides can be challenging due to their reactivity with protic solvents. Derivatization is often required to form a stable, UV-active compound.[12]
Table 6: Comparative HPLC Parameters (with Derivatization)
| Parameter | General Method for Acyl Chlorides |
| Derivatizing Agent | 2-nitro-phenylhydrazine (2-NPH)[12] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV (wavelength will depend on the derivative) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the acyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the acyl chloride in a dry, aprotic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Use a non-polar capillary column (e.g., DB-5).
-
Set the injector temperature to 250°C.
-
Use a suitable temperature program for the oven, for example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Workflow and Diagrams
The general workflow for the analytical characterization of an acyl chloride is depicted in the following diagram.
Caption: General workflow for the analytical characterization of acyl chlorides.
Conclusion
The analytical characterization of this compound and its alternatives relies on a multi-technique approach. While NMR and IR spectroscopy provide definitive structural information, chromatographic methods like GC-MS and HPLC are indispensable for purity determination and impurity analysis. The choice of analytical method will depend on the specific requirements of the research, such as the need for quantitative data or the identification of trace impurities. This guide provides a foundational framework for developing and implementing robust analytical strategies for these important chemical intermediates.
References
- 1. Butyryl chloride | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 3. 4-(4-Bromophenyl)butanoyl chloride | C10H10BrClO | CID 246776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyryl chloride(141-75-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Chlorobutyryl chloride(4635-59-0) 1H NMR [m.chemicalbook.com]
- 6. Butyryl chloride(141-75-3) 13C NMR [m.chemicalbook.com]
- 7. Butyryl chloride(141-75-3) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Chlorobutyryl chloride(4635-59-0) IR Spectrum [m.chemicalbook.com]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. wjpps.com [wjpps.com]
- 12. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
Interpreting the 1H NMR Spectrum of 4-(4-Fluorophenyl)butyryl chloride: A Comparative Guide
For researchers and professionals in drug development, swift and accurate identification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed interpretation of the 1H NMR spectrum of 4-(4-Fluorophenyl)butyryl chloride, a crucial building block in the synthesis of various pharmaceutical compounds. To aid in positive identification and quality control, we present a comparison with its common precursor and likely impurity, 4-(4-fluorophenyl)butanoic acid.
Comparative 1H NMR Data
The following table summarizes the expected 1H NMR spectral data for this compound and 4-(4-fluorophenyl)butanoic acid. The data for the target compound is predicted based on established chemical shift principles and analysis of analogous structures, providing a reliable reference for experimental results.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Ha (Ar-H, ortho to F) | ~7.15 - 7.25 | Triplet of doublets (td) | 2H | ~8.7, 5.5 |
| Hb (Ar-H, meta to F) | ~6.95 - 7.05 | Triplet | 2H | ~8.7 | |
| Hc (-CH2-Ar) | ~2.70 | Triplet | 2H | ~7.5 | |
| Hd (-CH2-COCl) | ~2.95 | Triplet | 2H | ~7.2 | |
| He (-CH2-CH2-CH2-) | ~2.05 | Quintet | 2H | ~7.4 | |
| 4-(4-fluorophenyl)butanoic acid | Ha (Ar-H, ortho to F) | ~7.10 - 7.20 | Triplet of doublets (td) | 2H | ~8.7, 5.5 |
| Hb (Ar-H, meta to F) | ~6.90 - 7.00 | Triplet | 2H | ~8.7 | |
| Hc (-CH2-Ar) | ~2.60 | Triplet | 2H | ~7.6 | |
| Hd (-CH2-COOH) | ~2.35 | Triplet | 2H | ~7.4 | |
| He (-CH2-CH2-CH2-) | ~1.95 | Quintet | 2H | ~7.5 | |
| Hf (-COOH) | ~10.0 - 12.0 | Broad Singlet | 1H | N/A |
Key Interpretive Differences:
-
Downfield Shift of Protons Alpha to the Carbonyl Group (Hd): The most significant difference between the two spectra is the chemical shift of the protons on the carbon adjacent to the carbonyl group. In this compound, the electron-withdrawing inductive effect of the chlorine atom causes a notable downfield shift of the Hd triplet to approximately 2.95 ppm, compared to ~2.35 ppm in the corresponding carboxylic acid.
-
Absence of the Carboxylic Acid Proton: The spectrum of the acyl chloride will lack the characteristic broad singlet of the carboxylic acid proton (Hf), which typically appears far downfield between 10 and 12 ppm. The presence of this signal is a clear indicator of the starting material impurity.
-
Subtle Shifts in the Aliphatic Chain: The chemical shifts of the other aliphatic protons (Hc and He) will also experience minor downfield shifts in the acyl chloride compared to the carboxylic acid, though to a lesser extent than Hd.
Experimental Protocol: 1H NMR Spectroscopy
Objective: To acquire a high-resolution 1H NMR spectrum of the sample to confirm its identity and purity.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and spectral width.
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform of the FID, followed by phase correction and baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants of all peaks.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its expected 1H NMR signals.
comparing reactivity of 4-(4-Fluorophenyl)butyryl chloride with other acyl chlorides
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of 4-(4-Fluorophenyl)butyryl Chloride in Comparison to Other Acyl Chlorides.
Acyl chlorides are a pivotal class of organic compounds, widely utilized as reactive intermediates in the synthesis of a diverse range of molecules, including active pharmaceutical ingredients. Their reactivity is a critical parameter influencing reaction kinetics, yield, and overall efficiency of a synthetic route. This guide provides a comparative analysis of the reactivity of this compound against other commonly used acyl chlorides, supported by available experimental data and established chemical principles.
Understanding Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the substituents attached to the acyl group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups tend to decrease reactivity.
The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters > Amides
Quantitative Comparison of Acyl Chloride Hydrolysis
The hydrolysis of acyl chlorides, a common reaction demonstrating their reactivity, has been the subject of numerous kinetic studies. The rate of this reaction serves as a valuable benchmark for comparing the relative reactivity of different acyl chlorides. The following table summarizes available quantitative data for the hydrolysis of several acyl chlorides.
| Acyl Chloride | Reaction Conditions | Rate Constant | Half-life |
| Benzoyl Chloride | Water, 25°C | 4.2 x 10⁻² s⁻¹[1] | 16 s[1] |
| Benzoyl Chloride | 6.22% Water in Acetone | 0.0042 min⁻¹ | - |
| Acetyl Chloride | Acetone-Water mixtures | - | - |
| Butyryl Chloride | Aqueous environments | Rapid/Vigorous Hydrolysis | - |
Qualitative Reactivity Comparison of this compound
Direct quantitative kinetic data for the hydrolysis or solvolysis of this compound is not extensively available in the public domain. However, its reactivity can be qualitatively assessed by considering its structural features in comparison to other acyl chlorides.
Structural Components and Their Expected Influence:
-
Butyryl Chain: The four-carbon chain has a mild electron-donating inductive effect (+I), which would slightly decrease the electrophilicity of the carbonyl carbon compared to a smaller alkyl chain like in acetyl chloride.
-
Phenyl Ring: The phenyl group can exert both inductive and resonance effects. Its overall effect on the distant carbonyl group in a butyryl chain is likely to be weakly electron-withdrawing.
-
Para-Fluoro Substituent: The fluorine atom at the para position of the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has a weaker electron-donating resonance effect (+R). For para-substituents, the inductive effect generally plays a more significant role in influencing the reactivity of distant functional groups.
Predicted Reactivity:
Based on these structural considerations, the reactivity of this compound is predicted to be:
-
Less reactive than Acetyl Chloride: The longer butyryl chain is more electron-donating than the methyl group in acetyl chloride.
-
Slightly more reactive than Butyryl Chloride: The electron-withdrawing effect of the 4-fluorophenyl group will likely increase the electrophilicity of the carbonyl carbon compared to the simple alkyl group in butyryl chloride.
-
Comparably reactive to or slightly less reactive than Benzoyl Chloride: The direct attachment of the electron-withdrawing phenyl ring to the carbonyl group in benzoyl chloride makes it quite reactive. In this compound, the electronic effects of the substituted phenyl ring are transmitted through a four-carbon chain, diminishing their impact. The electron-withdrawing nature of the 4-fluorophenyl group may lead to a reactivity that is in a similar range to benzoyl chloride.
Experimental Protocols for Determining Acyl Chloride Reactivity
The reactivity of acyl chlorides is typically determined by monitoring the rate of their reaction with a nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis). Common experimental techniques include:
Conductometric Method
This method is suitable for reactions that produce ions, such as the hydrolysis of acyl chlorides which generates hydrochloric acid. The increase in the conductivity of the solution over time is directly proportional to the progress of the reaction.
Experimental Workflow:
Caption: Workflow for Conductometric Analysis of Acyl Chloride Hydrolysis.
Spectrophotometric Method
If the acyl chloride or its product has a distinct UV-Vis absorbance, spectrophotometry can be used to monitor the change in concentration of the reactant or product over time.
Experimental Workflow:
Caption: Workflow for Spectrophotometric Analysis of Acyl Chloride Solvolysis.
Factors Influencing Acyl Chloride Reactivity
The following diagram illustrates the key electronic factors that determine the reactivity of an acyl chloride.
Caption: Key Electronic Factors Governing Acyl Chloride Reactivity.
Conclusion
While direct quantitative data for this compound remains elusive in readily accessible literature, a qualitative assessment based on established principles of organic chemistry provides valuable insights into its expected reactivity. The interplay of the butyryl chain and the 4-fluorophenyl substituent suggests a moderate reactivity, likely comparable to or slightly less than that of benzoyl chloride. For precise quantitative comparisons, experimental determination of its solvolysis rate constants using established protocols such as conductometry or spectrophotometry is recommended. This guide serves as a foundational resource for researchers and professionals in drug development, aiding in the selection and effective utilization of acyl chlorides in organic synthesis.
References
A Comparative Guide to 4-(4-Fluorophenyl)butyryl Chloride and 4-Phenylbutyryl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, product yield, and biological activity. This guide provides a detailed comparison of 4-(4-Fluorophenyl)butyryl chloride and its non-fluorinated analog, 4-phenylbutyryl chloride. We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in chemical reactions. The introduction of a fluorine atom in the para position of the phenyl ring in this compound imparts distinct electronic properties compared to the unsubstituted 4-phenylbutyryl chloride.
| Property | This compound | 4-Phenylbutyryl Chloride |
| Molecular Formula | C₁₀H₁₀ClFO | C₁₀H₁₁ClO[1] |
| Molecular Weight | 200.64 g/mol | 182.65 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Colorless liquid[1] |
| Boiling Point | Not readily available | 244 °C[1] |
| Reactivity | Expected to be higher due to the electron-withdrawing fluorine atom | Standard acyl chloride reactivity[1][2] |
Synthesis and Preparation
Both acyl chlorides are typically synthesized from their corresponding carboxylic acids. The general and specific synthetic routes are outlined below.
General Synthesis of Acyl Chlorides from Carboxylic Acids
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Experimental Workflow: Carboxylic Acid to Acyl Chloride Conversion
Caption: General workflow for the synthesis of acyl chlorides from carboxylic acids.
Synthesis of 4-(4-Fluorophenyl)butyric Acid
The precursor for this compound, 4-(4-fluorophenyl)butyric acid, can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a reduction of the resulting keto acid.
Synthesis of 4-Phenylbutyric Acid
4-Phenylbutyric acid is commercially available but can also be synthesized through various routes, including the reduction of 4-oxo-4-phenylbutanoic acid.
Reactivity and Performance in Synthesis
The primary difference in reactivity between the two acyl chlorides stems from the electronic effect of the fluorine atom. Fluorine is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in this compound. This heightened electrophilicity is expected to lead to faster reaction rates in nucleophilic acyl substitution reactions.
Intramolecular Friedel-Crafts Acylation
A common application for these types of acyl chlorides is the intramolecular Friedel-Crafts acylation to form cyclic ketones. For example, 4-phenylbutanoyl chloride can undergo intramolecular acylation in the presence of a Lewis acid like AlCl₃ to produce α-tetralone.
Logical Relationship: Intramolecular Friedel-Crafts Acylation
Caption: Logical steps in an intramolecular Friedel-Crafts acylation reaction.
Amide Bond Formation
In the synthesis of pharmaceuticals and other bioactive molecules, the formation of amide bonds is a crucial step. Both acyl chlorides are effective reagents for the acylation of amines to form amides.
Experimental Protocol: General Amide Synthesis
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | This compound | 4-Phenylbutyryl Chloride |
| Reaction Rate | Expected to be faster | Slower |
| Yield | Potentially higher due to increased reactivity | Generally good to high |
| Side Reactions | May be more prone to side reactions with sensitive substrates due to higher reactivity | Less prone to side reactions with sensitive substrates |
Application in Drug Development: Histone Deacetylase (HDAC) Inhibition
4-Phenylbutyric acid, the precursor to 4-phenylbutyryl chloride, is a known inhibitor of histone deacetylases (HDACs).[3][4][5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[3] This makes HDAC inhibitors a promising class of anti-cancer agents.
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of 4-(4-Fluorophenyl)butyric acid are of significant interest in the development of novel HDAC inhibitors.
Signaling Pathway: HDAC Inhibition and its Downstream Effects
Caption: Simplified signaling pathway of HDAC inhibition leading to apoptosis.
Conclusion
Both this compound and 4-phenylbutyryl chloride are valuable reagents in organic synthesis, particularly for Friedel-Crafts acylations and amide bond formations. The key distinction lies in the electronic effect of the para-fluoro substituent in this compound, which enhances the electrophilicity of the carbonyl carbon. This is predicted to lead to increased reactivity, potentially resulting in faster reaction times and higher yields.
For drug development professionals, the fluorinated analog offers an attractive scaffold for the design of novel HDAC inhibitors, leveraging the known benefits of fluorination in medicinal chemistry. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction kinetics, and the potential for side reactions. This guide provides the foundational information to assist researchers in navigating these considerations.
References
- 1. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation and Reactivity of 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(4-Fluorophenyl)butyryl chloride and its alternatives as acylating agents. The content is based on established principles of mass spectrometry and chemical reactivity, supported by experimental data where available.
Mass Spectrometry Fragmentation Patterns: A Comparative Analysis
Predicted Fragmentation of this compound:
The molecular ion peak [M]⁺• for this compound (m/z = 200.04) would be expected. The subsequent fragmentation is predicted to follow these key pathways:
-
Formation of the Acylium Ion (Base Peak): The most prominent fragmentation will be the loss of the chlorine radical to form the 4-(4-fluorophenyl)butanoyl cation at m/z 165.08 . This stable acylium ion is expected to be the base peak.
-
Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the butyl chain can lead to the formation of a fluorotropylium ion at m/z 109.04 .
-
Loss of Ethene: The acylium ion can undergo further fragmentation by losing a molecule of ethene (C₂H₄), resulting in a fragment at m/z 137.05 .
-
Formation of Fluorophenyl Cation: Cleavage of the bond between the phenyl ring and the butyl chain could result in a fluorophenyl cation at m/z 95.03 .
Comparison with Alternative Acylating Agents:
The fragmentation patterns of alternative acylating agents are presented below for comparison.
| Acylating Agent | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 200.04 (Predicted) | 165.08 (Predicted) | 109.04, 137.05, 95.03 (Predicted) |
| 4-Phenylbutyryl chloride | 182.05 | 147.08 (Predicted) | 91.05 (Tropylium ion), 119.05 |
| Butyryl chloride | 106.02 | 71.02 | 43.02 (Propyl cation), 27.02 (Ethyl cation)[1] |
Performance in Acylation Reactions: A Comparative Overview
Acyl chlorides are highly reactive acylating agents commonly used in reactions such as Friedel-Crafts acylation, esterification, and amidation. The reactivity can be influenced by substituents on the aromatic ring.
In the case of this compound, the fluorine atom, being an electronegative and electron-withdrawing group, is expected to slightly increase the electrophilicity of the carbonyl carbon compared to its non-fluorinated counterpart, 4-phenylbutyryl chloride. This could lead to faster reaction rates under identical conditions. However, the overall yields in many reactions are often comparable due to the high reactivity of acyl chlorides in general.
| Acylating Agent | Typical Reaction | Catalyst/Conditions | Reported Yield |
| This compound | Friedel-Crafts | AlCl₃, in an inert solvent (e.g., CH₂Cl₂) | High (Predicted) |
| 4-Phenylbutyryl chloride | Friedel-Crafts | AlCl₃, in an inert solvent (e.g., CH₂Cl₂) | ~70-90% |
| Butyryl chloride | Friedel-Crafts | AlCl₃, in an inert solvent (e.g., CH₂Cl₂) | ~80-95% |
| Acetic Anhydride | Friedel-Crafts | AlCl₃ or other Lewis acids, often requires heating | Variable |
Experimental Protocols
A typical experimental protocol for a Friedel-Crafts acylation reaction using an acyl chloride is provided below. This can be adapted for this compound and its alternatives.
General Protocol for Friedel-Crafts Acylation of Benzene:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas. The apparatus is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of dry benzene (which acts as both solvent and reactant) in the reaction flask and cooled in an ice bath.
-
Addition of Acyl Chloride: The acyl chloride (1 equivalent, e.g., this compound) is dissolved in a small amount of dry benzene and added dropwise to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 60°C) for 1-3 hours, or until the reaction is complete (monitored by TLC).[2]
-
Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with a dilute sodium bicarbonate solution, then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield the desired ketone.
Workflow and Pathway Diagrams
Experimental Workflow for Friedel-Crafts Acylation:
Caption: A generalized workflow for a Friedel-Crafts acylation experiment.
General Synthetic Pathway Involving Acylation in Drug Discovery:
References
A Comparative Guide to Catalysts for the Intramolecular Friedel-Crafts Acylation of 4-(4-Fluorophenyl)butyryl chloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic performance in the synthesis of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one.
The intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butyryl chloride is a critical step in the synthesis of various pharmaceutical intermediates, most notably 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, a key building block in medicinal chemistry. The choice of catalyst for this cyclization reaction significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of common catalysts employed for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for a successful and efficient Friedel-Crafts acylation. Below is a summary of the performance of various catalysts based on available data for the cyclization of 4-(4-fluorophenyl)butyric acid or its derivatives. It is important to note that the direct conversion of the butyryl chloride is often preceded by the synthesis of the corresponding butyric acid.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Polyphosphoric Acid (PPA) | Excess (acts as solvent) | None | 80-90 | 30 min | ~95 |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Excess (acts as solvent) | None | 20-25 | 24 h | High (exact % not specified) |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Dichloromethane | 0 - rt | 15 min - 1 h | High (for precursor synthesis) |
Experimental Workflow & Methodologies
The overall synthetic process typically involves two key stages: the formation of 4-(4-fluorophenyl)butyric acid and its subsequent intramolecular cyclization. The butyric acid can then be converted to the more reactive acyl chloride prior to cyclization, or cyclized directly using strong acid catalysts like PPA or Eaton's Reagent.
References
A Comparative Guide to the Kinetic Studies of 4-(4-Fluorophenyl)butyryl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Acyl Chloride Reactivity
Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution.[1][2] The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[2][3] The general mechanism for these reactions is a two-step nucleophilic addition-elimination process.[1][4]
The reactivity of an acyl chloride is influenced by both steric and electronic factors. Bulky substituents on either the acyl chloride or the nucleophile can hinder the reaction rate.[5] Electron-withdrawing groups on the acyl chloride generally increase the electrophilicity of the carbonyl carbon and enhance the reaction rate, while electron-donating groups have the opposite effect.[6]
II. Comparative Kinetic Data
While specific rate constants for 4-(4-Fluorophenyl)butyryl chloride are not available, the following table provides a qualitative comparison of its expected reactivity in common reactions with other representative acyl chlorides. The comparison is based on the electronic nature of the substituent attached to the carbonyl group. The 4-fluorophenyl group is moderately electron-withdrawing due to the inductive effect of the fluorine atom.
| Acyl Chloride | Substituent | Electronic Effect | Expected Relative Rate of Nucleophilic Attack |
| Acetyl chloride | Methyl | Electron-donating | Baseline |
| Benzoyl chloride | Phenyl | Resonance (can be donating or withdrawing) | Slower than aliphatic acyl chlorides in some cases[7] |
| 4-Nitrobenzoyl chloride | 4-Nitrophenyl | Strongly electron-withdrawing | Faster |
| This compound | 4-Fluorophenylbutyl | Weakly electron-withdrawing (inductive effect of F) | Slightly faster than butyryl chloride |
| Butyryl chloride | Propyl | Electron-donating | Slower than acetyl chloride |
III. Key Reaction Types and Experimental Protocols
The primary reactions of acyl chlorides studied from a kinetic perspective are hydrolysis (reaction with water) and aminolysis (reaction with amines).
A. Hydrolysis
The hydrolysis of acyl chlorides yields a carboxylic acid and hydrochloric acid.[1] The reaction is typically very fast and can be violent with simple acyl chlorides.[7]
Experimental Protocol for Kinetic Analysis of Hydrolysis:
A common method to measure the kinetics of rapid hydrolysis is through conductometry. The production of ionic species (H+ and Cl-) leads to a change in the conductivity of the solution, which can be monitored over time.
-
Reactant Preparation: Prepare a solution of the acyl chloride in a suitable inert solvent (e.g., acetone, acetonitrile). Prepare a separate solution of water in the same solvent.
-
Temperature Control: Place both solutions in a thermostatted bath to reach the desired reaction temperature.
-
Initiation of Reaction: Rapidly mix the two solutions in a reaction vessel equipped with a conductivity probe.
-
Data Acquisition: Record the change in conductivity as a function of time.
-
Data Analysis: The rate constant can be determined by fitting the conductivity-time data to a pseudo-first-order or second-order rate equation, depending on the reaction conditions.
B. Aminolysis
The reaction of acyl chlorides with primary or secondary amines produces amides.[1] This reaction is also typically very rapid.[4]
Experimental Protocol for Kinetic Analysis of Aminolysis:
Due to the high speed of the reaction, stopped-flow spectrophotometry is a suitable technique for monitoring the kinetics.
-
Reactant Preparation: Prepare a solution of the acyl chloride in an inert solvent. Prepare a solution of the amine in the same solvent.
-
Wavelength Selection: Identify a wavelength where either a reactant or a product has a distinct absorbance.
-
Initiation of Reaction: Use a stopped-flow apparatus to rapidly mix the two solutions.
-
Data Acquisition: Monitor the change in absorbance at the selected wavelength as a function of time.
-
Data Analysis: The rate constant can be calculated from the absorbance-time data using appropriate integrated rate laws.
IV. Reaction Mechanisms and Visualizations
The reactions of acyl chlorides with nucleophiles generally proceed through a nucleophilic addition-elimination mechanism.
A. General Nucleophilic Addition-Elimination Pathway
The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond.
Caption: General mechanism for nucleophilic addition-elimination.
B. Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic studies of acyl chloride reactions.
Caption: Workflow for kinetic analysis of acyl chloride reactions.
V. Conclusion
While direct kinetic data for this compound is limited, a robust understanding of its reactivity can be derived from the extensive literature on acyl chloride kinetics. The presence of the 4-fluorophenyl group is expected to slightly enhance the reactivity of the butyryl chloride backbone due to the electron-withdrawing nature of fluorine. The experimental protocols and mechanistic frameworks presented in this guide provide a solid foundation for researchers to design and interpret kinetic studies on this and related compounds, which is crucial for applications in drug development and organic synthesis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(4-Fluorophenyl)butyryl chloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this acyl chloride, focusing on cost-effectiveness, reaction efficiency, and safety considerations. The information presented is supported by experimental data from established literature to aid in selecting the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound is predominantly a two-step process. The primary route involves the synthesis of the precursor, 4-(4-Fluorophenyl)butyric acid, followed by its conversion to the final acyl chloride. This guide will explore the common methods for each of these steps, providing a detailed cost and efficiency comparison.
The most common synthetic pathway involves:
-
Friedel-Crafts Acylation: Synthesis of 4-(4-fluorobenzoyl)butyric acid from fluorobenzene and glutaric anhydride.[1][2][3][4][5][6][7][8] This intermediate is then typically reduced to 4-(4-Fluorophenyl)butyric acid.
-
Chlorination: Conversion of 4-(4-Fluorophenyl)butyric acid to this compound using a chlorinating agent.[9][10][11][12][13][14]
This guide will focus on the chlorination step, as it is the direct final step to the desired product, and various reagents can be employed, each with its own set of advantages and disadvantages.
Comparison of Chlorination Agents for the Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The choice of chlorinating agent significantly impacts the overall cost, yield, and ease of purification. The three most common reagents for this conversion are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | High (85-95%)[15] | High (80-90%) | Very High (>95%) |
| Cost | Low to Moderate | Moderate | High |
| Byproducts | SO₂(g), HCl(g)[10][13] | POCl₃(l), HCl(g)[10][11] | CO(g), CO₂(g), HCl(g) |
| Ease of Purification | Easy (gaseous byproducts)[10] | Moderate (requires distillation)[10][11] | Easy (gaseous byproducts) |
| Safety Concerns | Toxic and corrosive gas evolution. | Moisture sensitive, corrosive. | Toxic and corrosive gas evolution. |
| Reaction Conditions | Mild, often refluxing in an inert solvent.[15] | Can be done at room temperature or with gentle heating.[10] | Mild, often at room temperature with a catalyst (e.g., DMF). |
Experimental Protocols
Synthesis of 4-(4-Fluorobenzoyl)butyric Acid via Friedel-Crafts Acylation
This procedure is a common method to produce the precursor for 4-(4-Fluorophenyl)butyric acid.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Glutaric Anhydride
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 eq) in dichloromethane, fluorobenzene (1.1 eq) is added at 0-5 °C.[2]
-
A solution of glutaric anhydride (1.0 eq) in dichloromethane is then added dropwise, maintaining the temperature below 10 °C.[2][4]
-
The reaction mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).[2][4]
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][2]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-(4-fluorobenzoyl)butyric acid.[2]
-
The crude product can be purified by recrystallization. A yield of approximately 79-95% can be expected.[2][4]
Synthesis of this compound using Thionyl Chloride
This is a widely used and cost-effective method for the final chlorination step.
Materials:
-
4-(4-Fluorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-(4-Fluorophenyl)butyric acid (1.0 eq) is dissolved in an excess of thionyl chloride (2.0-3.0 eq) or in an inert solvent like toluene with a slight excess of thionyl chloride.[14][15]
-
A catalytic amount of DMF can be added to accelerate the reaction.
-
The mixture is heated to reflux (typically 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[10][15]
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.[15]
-
The resulting crude this compound can be purified by vacuum distillation to yield the pure product.
Cost-Benefit Analysis Workflow
Caption: A flowchart illustrating the cost-benefit analysis for different synthetic routes to this compound.
Conclusion
The selection of a synthetic route for this compound is a multifactorial decision.
-
For large-scale, cost-sensitive production, the Friedel-Crafts acylation followed by reduction and subsequent chlorination with thionyl chloride presents the most economically viable option.[10][15] The low cost of thionyl chloride and the ease of byproduct removal are significant advantages.[10]
-
For laboratory-scale synthesis where purity and yield are the highest priorities, and cost is less of a concern, oxalyl chloride may be the preferred reagent for the chlorination step due to its high efficiency and the clean nature of the reaction.
-
Phosphorus pentachloride offers a viable alternative, though the purification from the phosphorus oxychloride byproduct can be more challenging.[10][11]
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and safety protocols. This guide provides the foundational data to make an informed decision based on a thorough cost-benefit analysis.
References
- 1. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]
- 2. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 3. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 4. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Acyl chloride synthesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to 4-(4-Fluorophenyl)butyryl Chloride: Synthesis, Applications, and Alternatives in Drug Discovery
For researchers and professionals in drug development, 4-(4-Fluorophenyl)butyryl chloride serves as a key building block in the synthesis of a variety of pharmacologically active molecules, particularly those targeting the central nervous system. This guide provides a comparative overview of its applications, supported by experimental data, and details alternative synthetic routes.
Synthesis of this compound
The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Chlorination of 4-(4-fluorophenyl)butanoic acid
A common laboratory-scale procedure for the synthesis of this compound is as follows:
-
To a solution of 4-(4-fluorophenyl)butanoic acid in an inert solvent (e.g., dichloromethane or toluene), a slight excess of oxalyl chloride or thionyl chloride is added dropwise at room temperature.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.
-
The reaction mixture is stirred at room temperature for a period of 2-4 hours, or until the evolution of gas (HCl and CO/CO₂ with oxalyl chloride, or SO₂ and HCl with thionyl chloride) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation if necessary.
| Reagent | Molar Ratio (to acid) | Typical Solvent | Reaction Time | Typical Yield |
| Thionyl Chloride | 1.1 - 1.5 | Dichloromethane | 2 - 4 hours | >90% |
| Oxalyl Chloride/DMF (cat.) | 1.1 - 1.5 | Dichloromethane | 1 - 3 hours | >95% |
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile reagent primarily employed in Friedel-Crafts acylation reactions to introduce the 4-(4-fluorophenyl)butanoyl moiety into aromatic and heterocyclic systems. This structural motif is prevalent in a number of centrally acting agents.
Synthesis of Fluorinated Butyrophenone Analogs
A key application of this compound is in the synthesis of fluorinated butyrophenone analogs. Butyrophenones are a class of antipsychotic drugs that act as antagonists at dopamine and serotonin receptors. The fluorine atom can enhance metabolic stability and receptor binding affinity.
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation using this compound.
A representative experimental protocol for the Friedel-Crafts acylation is as follows:
-
The aromatic substrate is dissolved in a suitable solvent (e.g., dichloromethane, carbon disulfide).
-
A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise at a low temperature (0-5 °C).
-
This compound is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by chromatography or recrystallization.
Comparison with Alternative Acylation Methods
While Friedel-Crafts acylation using acyl chlorides is a widely used method, alternative approaches exist, each with its own advantages and disadvantages.
| Method | Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | This compound | Lewis Acid (e.g., AlCl₃) | High yields, well-established | Requires stoichiometric amounts of catalyst, generates acidic waste |
| Friedel-Crafts Acylation with Anhydride | 4-(4-Fluorophenyl)butyric anhydride | Lewis Acid or Brønsted Acid | Milder than acyl chlorides | Requires synthesis of the anhydride |
| Organometallic Acylation | Organocadmium or Organocuprate Reagents | Reaction with this compound | Tolerates a wider range of functional groups | Use of toxic heavy metals, requires preparation of the organometallic reagent |
Biological Significance and Signaling Pathways
The butyrophenone scaffold, often constructed using reagents like this compound, is a cornerstone in the development of antipsychotic medications. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.
Caption: Antagonistic action of butyrophenone analogs at the D2 receptor.
By blocking the binding of dopamine to the D2 receptor, butyrophenone analogs modulate downstream signaling pathways, leading to a reduction in dopaminergic neurotransmission. This mechanism is central to their therapeutic effects in psychosis. Similarly, antagonism at the 5-HT2A receptor contributes to their efficacy, particularly in alleviating the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.
Safety Operating Guide
Proper Disposal Procedures for 4-(4-Fluorophenyl)butyryl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 4-(4-Fluorophenyl)butyryl chloride. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Quantitative Data Summary
| Property | Value (Butyryl Chloride) | Reference |
| Chemical Formula | C4H7ClO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 106.55 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |
| Boiling Point | 102 °C | --INVALID-LINK-- |
| Flash Point | 17 °C | --INVALID-LINK-- |
| Density | 1.02 g/mL | --INVALID-LINK-- |
| Hazards | Highly flammable liquid and vapor.[1] Causes severe skin burns and eye damage.[1] May be corrosive to metals.[1] Reacts violently with water.[2] | --INVALID-LINK--, --INVALID-LINK-- |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection.[1] Use a respirator when vapors/aerosols are generated. | --INVALID-LINK-- |
II. Experimental Protocol: Laboratory-Scale Neutralization and Disposal
This protocol is intended for the neutralization of small quantities of this compound in a laboratory setting by trained personnel. For larger quantities, or if you are not equipped to perform this procedure, it is mandatory to dispose of the chemical as hazardous waste through a licensed disposal company.[1]
Objective: To safely hydrolyze this compound into the less reactive 4-(4-Fluorophenyl)butyric acid and hydrochloric acid, followed by neutralization for disposal.
Materials:
-
This compound waste
-
Stir bar and stir plate
-
Large beaker (at least 10 times the volume of the waste)
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
pH paper or pH meter
-
Appropriate PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat. All operations must be conducted in a certified chemical fume hood.
Procedure:
-
Preparation:
-
Place a beaker containing a stir bar in an ice bath on a stir plate within a chemical fume hood.
-
Add a volume of cold water or a dilute basic solution (e.g., 5% sodium bicarbonate) to the beaker that is at least 5-10 times the volume of the acyl chloride to be neutralized.
-
Begin stirring the solution.
-
-
Slow Addition of Acyl Chloride:
-
Carefully and slowly add the this compound to the stirring cold solution dropwise using a dropping funnel. The reaction is exothermic and will release hydrogen chloride (HCl) gas. A slow addition rate is crucial to control the reaction rate and temperature.
-
-
Neutralization:
-
After the addition is complete, continue stirring the solution for at least one hour to ensure the hydrolysis is complete.
-
Slowly add a basic solution (sodium bicarbonate or sodium hydroxide) to neutralize the resulting acidic solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8. Be cautious as the neutralization will produce gas (CO₂ if using bicarbonate) and heat.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
-
Decontamination:
-
Rinse all glassware and equipment used in the procedure with water, and then wash thoroughly.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Essential Safety and Logistical Information
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Store the chemical in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Protect from moisture as it reacts violently with water.[2] Consider storing under an inert atmosphere.[1]
-
Store in a locked cabinet or other secure location.[1]
Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Remove all sources of ignition.
-
Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill. Do not use water.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Disposal regulations may vary by location.
References
Essential Safety and Operational Guide for 4-(4-Fluorophenyl)butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 4-(4-Fluorophenyl)butyryl chloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar acyl chlorides, such as butyryl chloride and (4-fluorophenyl)methanesulfonyl chloride. It is imperative to supplement this information with a thorough risk assessment and to consult the supplier-specific safety data before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a corrosive, water-reactive, and potentially flammable liquid. The primary hazards stem from its ability to cause severe skin burns and eye damage, and its violent reaction with water, which liberates toxic gases like hydrogen chloride and hydrogen fluoride.[1]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities or when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., Butyl or Viton) over a nitrile inner glove.[4] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant and chemical-resistant lab coat is essential. Ensure it is fully buttoned.[4] |
| Respiratory Protection | Respirator | Work must be conducted in a certified chemical fume hood.[1][3] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[3] |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. |
Chemical and Physical Properties (Based on Analogs)
The following table summarizes the expected physical and chemical properties based on similar compounds. These values should be treated as estimates.
| Property | Value (Butyryl Chloride as Analog) |
| Appearance | Colorless to light yellow liquid |
| Odor | Pungent |
| Boiling Point | ~102 °C (216 °F)[5] |
| Melting Point | ~-89 °C (-128 °F)[5] |
| Flash Point | ~21.7 °C (71.1 °F)[5] |
| Density | ~1.033 g/cm³[5] |
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[1][3][5] |
Standard Operating Procedure for Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Detailed Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and reagents within the fume hood. Ensure all glassware is dry.
-
Have appropriate spill cleanup materials and quenching agents readily available.
-
-
Handling and Use:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood.[1][3]
-
Use gastight syringes or cannulas for transferring the liquid to minimize exposure to air and moisture.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2]
-
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Flowchart
Caption: Emergency response for chemical exposure.
First Aid Measures
| Exposure Route | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, dry material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution), followed by a water rinse.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
Waste Disposal Protocol
-
Quenching Excess Reagent:
-
Slowly and carefully add the excess acyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable basic solution in a fume hood. This should only be performed by trained personnel.
-
-
Waste Collection:
-
Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
